molecular formula C11H13N3 B2769114 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine CAS No. 956704-66-8

2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Cat. No.: B2769114
CAS No.: 956704-66-8
M. Wt: 187.246
InChI Key: QVDPRDMFHSTLOH-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-pyrazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPRDMFHSTLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis and characterization of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine , a biaryl ethylamine scaffold. Structurally, this compound features a phenyl ring substituted at the para-position with a pyrazole moiety (attached via N1) and an ethylamine side chain.

This scaffold is of significant interest in medicinal chemistry, serving as a bioisostere for histamine and phenethylamine derivatives. It is frequently encountered in the development of Histamine H3 receptor antagonists and ligands for neurological targets. The synthesis requires precise construction of the C–N biaryl bond and the controlled formation of the primary amine side chain.

Retrosynthetic Analysis

To design a robust synthetic route, we apply a retrosynthetic disconnection approach. The molecule can be deconstructed into two primary building blocks: the 1H-pyrazole heterocycle and a functionalized phenyl core .

Two primary disconnections are viable:

  • C–N Biaryl Disconnection: Disconnecting the pyrazole N1 from the phenyl ring suggests a metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig) between pyrazole and a 4-halophenethylamine precursor.

  • Side Chain Construction: Disconnecting the ethylamine chain suggests a precursor such as a nitrostyrene or phenylacetonitrile, which can be reduced to the amine. This is generally preferred to avoid protecting group manipulations on the primary amine during the metal-catalyzed coupling step.

Retrosynthesis Target This compound Nitrostyrene Intermediate A: (E)-1-(4-(2-nitrovinyl)phenyl)-1H-pyrazole Target->Nitrostyrene Reduction Aldehyde Intermediate B: 4-(1H-pyrazol-1-yl)benzaldehyde Nitrostyrene->Aldehyde Henry Reaction (Nitromethane) Pyrazole 1H-Pyrazole Aldehyde->Pyrazole C-N Coupling (Ullmann) BromoAld 4-Bromobenzaldehyde Aldehyde->BromoAld C-N Coupling

Figure 1: Retrosynthetic analysis favoring the "Aldehyde Route" to avoid amine protection steps.

Synthetic Routes[1][2][3][4][5][6][7][8]

Route A: The Henry Reaction (Nitroaldol) Pathway (Preferred)

This route is selected for its scalability and the crystallinity of intermediates. It utilizes 4-(1H-pyrazol-1-yl)benzaldehyde as the key divergence point.

Step 1: Ullmann Coupling

Reaction: 4-Bromobenzaldehyde + 1H-Pyrazole


 4-(1H-pyrazol-1-yl)benzaldehyde
  • Catalyst System: CuI / Ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline).

  • Rationale: Copper-catalyzed N-arylation is cost-effective and highly selective for the N1 position of pyrazole compared to Palladium methods which may require more expensive ligands to prevent catalyst poisoning by the heterocycle.

Step 2: Henry Reaction

Reaction: 4-(1H-pyrazol-1-yl)benzaldehyde + Nitromethane


 (E)-1-(4-(2-nitrovinyl)phenyl)-1H-pyrazole
  • Conditions: NH₄OAc (catalytic), Nitromethane, reflux.

  • Rationale: This forms the carbon skeleton of the ethylamine chain. The product, a nitrostyrene, is typically a bright yellow crystalline solid that is easy to purify.

Step 3: Reduction

Reaction: Nitrostyrene


 Target Ethanamine
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) in THF.

  • Rationale: Reduces both the alkene and the nitro group in a single step to the saturated primary amine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde

Note: This compound is commercially available (CAS 1015845-89-2), but the synthesis is provided for self-reliance.

  • Reagents:

    • 4-Bromobenzaldehyde (10.0 mmol, 1.85 g)

    • 1H-Pyrazole (12.0 mmol, 0.82 g)

    • Copper(I) Iodide (CuI) (1.0 mmol, 190 mg)

    • Cesium Carbonate (Cs₂CO₃) (20.0 mmol, 6.5 g)

    • Dimethyl sulfoxide (DMSO) (anhydrous, 20 mL)

    • Ligand: 4,7-Dimethoxy-1,10-phenanthroline (1.5 mmol) or trans-N,N'-dimethyl-1,2-cyclohexanediamine.

  • Procedure:

    • Charge an oven-dried Schlenk flask with CuI, Cs₂CO₃, 4-bromobenzaldehyde, pyrazole, and the ligand.

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous DMSO via syringe.

    • Heat the mixture to 110°C for 24 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Workup: Cool to room temperature (RT). Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75-85% (White to pale yellow solid).

Step 2: Synthesis of (E)-1-(4-(2-nitrovinyl)phenyl)-1H-pyrazole
  • Reagents:

    • 4-(1H-pyrazol-1-yl)benzaldehyde (5.0 mmol, 0.86 g)

    • Nitromethane (5 mL, excess acts as solvent)

    • Ammonium Acetate (NH₄OAc) (2.5 mmol, 192 mg)

  • Procedure:

    • Combine the aldehyde and ammonium acetate in nitromethane in a round-bottom flask equipped with a reflux condenser.

    • Heat to reflux (101°C) for 4–6 hours. The solution will turn deep yellow/orange.

    • Workup: Cool to RT. The product often precipitates upon cooling. If not, remove excess nitromethane under reduced pressure.

    • Dissolve residue in CH₂Cl₂, wash with water and brine.

    • Purification: Recrystallization from Ethanol or Methanol is preferred over chromatography for nitrostyrenes.

    • Yield Expectation: 80-90% (Yellow needles).

Step 3: Reduction to this compound
  • Reagents:

    • (E)-1-(4-(2-nitrovinyl)phenyl)-1H-pyrazole (3.0 mmol, 0.64 g)

    • LiAlH₄ (2.0 M in THF, 12.0 mmol, 6 mL)

    • Anhydrous THF (30 mL)

  • Procedure:

    • Safety Warning: LiAlH₄ is pyrophoric. Perform under strict inert atmosphere (Argon/Nitrogen).

    • Place LiAlH₄ solution in a dry 3-neck flask under Argon. Cool to 0°C.[1][2]

    • Dissolve the nitrostyrene in anhydrous THF (10 mL) and add dropwise to the hydride solution.

    • Allow to warm to RT, then heat to reflux (66°C) for 6–12 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add:

      • 0.5 mL Water

      • 0.5 mL 15% NaOH

      • 1.5 mL Water

    • Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

    • Concentrate the filtrate to obtain the crude free base amine.

    • Salt Formation (Recommended): Dissolve the oil in minimal Ethanol and add HCl (in dioxane or ether) to precipitate the hydrochloride salt.

SynthesisWorkflow Start 4-Bromobenzaldehyde + Pyrazole Step1 Step 1: Ullmann Coupling CuI, Cs2CO3, DMSO, 110°C Start->Step1 Inter1 4-(1H-pyrazol-1-yl) benzaldehyde Step1->Inter1 Step2 Step 2: Henry Reaction MeNO2, NH4OAc, Reflux Inter1->Step2 Inter2 Nitrostyrene Intermediate Step2->Inter2 Step3 Step 3: Reduction LiAlH4, THF, Reflux Inter2->Step3 Final Target Amine (HCl Salt) Step3->Final

Figure 2: Step-by-step synthetic workflow for the preferred Henry Reaction pathway.

Characterization & Data Analysis

The following spectroscopic data is expected for the free base.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • Pyrazole Ring: Three distinct signals.[3]

    • 
       7.95 (d, 1H, H-5 of pyrazole)
      
    • 
       7.72 (d, 1H, H-3 of pyrazole)
      
    • 
       6.48 (t, 1H, H-4 of pyrazole)
      
  • Phenyl Ring: AA'BB' system.

    • 
       7.65 (d, 2H, ortho to pyrazole)
      
    • 
       7.30 (d, 2H, meta to pyrazole)
      
  • Ethylamine Chain:

    • 
       3.05 (t, 2H, –CH ₂–NH₂)
      
    • 
       2.80 (t, 2H, Ar–CH ₂–)
      
    • 
       1.50 (br s, 2H, –NH₂, exchangeable with D₂O)
      

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: ~141.0 (C-N), ~138.0 (C-Alkyl), ~127.0, ~119.0 (Phenyl CH), ~141.0, ~126.0, ~107.0 (Pyrazole CH).

  • Aliphatic Carbons: ~43.5 (CH₂-NH₂), ~39.0 (Ar-CH₂).

Mass Spectrometry (ESI-MS)
  • Calculated Mass (C₁₁H₁₃N₃): 187.11

  • Observed [M+H]⁺: 188.12

  • Fragmentation: Loss of NH₃ (M-17) is common in primary amines.

Safety and Handling

  • Nitromethane: High energy compound. Do not heat to dryness. Risk of explosion if shocked or heated under confinement.

  • LiAlH₄: Reacts violently with water and protic solvents. Use dry powder extinguishers (Class D) only; never use water.

  • Biological Activity: As a structural analog of histamine and betahistine, treat the final compound as a potent bioactive agent. Avoid inhalation of dust; use a fume hood and proper PPE.

References

  • Ullmann Coupling of Pyrazoles

    • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles and Pyrazoles." Journal of the American Chemical Society, 124(39), 11684–11688.

    • Cristau, H. J., et al. (2004). "Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles." European Journal of Organic Chemistry, 2004(4), 695–709.
  • Henry Reaction & Reduction: Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3. Barrett, A. G. M., & Spilling, C. D. (1988). "Nucleophilic Addition to Nitroalkenes." Accounts of Chemical Research, 21, 394.

Sources

discovery and significance of novel pyrazole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Significance of Novel Pyrazole Compounds

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to modulate a wide array of biological targets have cemented its importance in drug discovery and development. This guide provides an in-depth exploration of novel pyrazole compounds, traversing their synthesis, multifaceted pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to illuminate the path from pyrazole-based lead generation to clinical application.

The Enduring Legacy and Physicochemical Properties of the Pyrazole Ring

First described by Ludwig Knorr in 1883, the pyrazole ring is a cornerstone of heterocyclic chemistry.[1] Its unique electronic configuration, characterized by a π-excessive aromatic system, allows for diverse substitution patterns, profoundly influencing its pharmacokinetic and pharmacodynamic properties.[2] The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules.[3] This inherent chemical tractability has led to the development of a vast library of pyrazole derivatives with a broad spectrum of therapeutic applications.[4][5]

Several FDA-approved drugs feature the pyrazole motif, underscoring its clinical significance. Notable examples include the anti-inflammatory drug Celecoxib , the anti-obesity agent Rimonabant , and the erectile dysfunction treatment Sildenafil .[6][7] The success of these and other pyrazole-containing pharmaceuticals continues to fuel research into novel derivatives with enhanced efficacy and safety profiles.[8]

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established field, with numerous synthetic routes available to medicinal chemists. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and Related Condensation Reactions

The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a widely used and versatile method.[9] Modifications of this approach, such as using α,β-unsaturated ketones or alkynes, have expanded its scope and utility.[9]

Experimental Protocol: A Generalized Knorr-Type Pyrazole Synthesis

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Hydrazine Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving diazo compounds and alkynes, offer a powerful and regioselective route to highly functionalized pyrazoles.[10] Metal-catalyzed variations of these reactions have further enhanced their efficiency and substrate scope.[10]

G cluster_0 [3+2] Cycloaddition for Pyrazole Synthesis Diazo Compound Diazo Compound Transition State Transition State Diazo Compound->Transition State [3 atoms] Alkyne Alkyne Alkyne->Transition State [2 atoms] Pyrazole Pyrazole Transition State->Pyrazole Ring Formation

Caption: A simplified representation of the [3+2] cycloaddition pathway for pyrazole synthesis.

The Broad Spectrum of Biological Activity

The therapeutic potential of pyrazole derivatives is vast, with demonstrated efficacy in a multitude of disease areas.[11][12] This section will highlight some of the most significant applications.

Anticancer Activity

Pyrazole-containing compounds have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[13][14] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth and survival.[15]

3.1.1. Kinase Inhibition

Many pyrazole derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[16][17] By blocking the activity of kinases such as EGFR, VEGFR, and CDKs, these compounds can halt cell cycle progression, inhibit angiogenesis, and induce apoptosis in cancer cells.[18][19] For instance, Crizotinib , an FDA-approved drug, is a pyrazole-based inhibitor of ALK and ROS1 kinases used in the treatment of non-small cell lung cancer.[20]

G cluster_0 Kinase Inhibition by Pyrazole Compounds Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylation Cascade Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding Site Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: Mechanism of action of pyrazole-based kinase inhibitors in cancer therapy.

Table 1: IC50 Values of Selected Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference
Compound 49EGFR/HER-2-0.26 / 0.20[13]
Compound 50-MCF-7, A549, HeLa0.83–1.81[13]
Compound 25-Bel-74021.5 times more potent than cisplatin[13]
Compound 43PI3 KinaseMCF70.25[19]
AT7519CDK1/CDK2-Potent Inhibition[18]
Anti-inflammatory Activity

The role of pyrazoles in inflammation is well-established, with Celecoxib being a prime example of a selective COX-2 inhibitor.[1] By selectively inhibiting the COX-2 enzyme, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Antimicrobial and Antiviral Activity

The pyrazole scaffold is also a valuable template for the development of antimicrobial and antiviral agents.[6] Pyrazole derivatives have shown activity against a range of bacteria, fungi, and viruses, including drug-resistant strains.[21][22] Their mechanisms of action can involve the inhibition of essential microbial enzymes or the disruption of viral replication processes.[23]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[14][24] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[25] For example, in the context of kinase inhibitors, specific substitutions on the pyrazole core are often required to achieve optimal interactions with the ATP-binding pocket of the target kinase.[20]

Future Perspectives and Conclusion

The field of pyrazole-based medicinal chemistry is continually evolving, with ongoing efforts to discover novel derivatives with improved therapeutic properties.[26] The integration of computational drug design, high-throughput screening, and innovative synthetic methodologies will undoubtedly accelerate the development of the next generation of pyrazole-containing drugs.[26]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. Available at: [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Available at: [Link]

  • Structure–activity relationship (SAR) for pyrazole derivatives. - ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • Review: biologically active pyrazole derivatives - RSC Publishing. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Available at: [Link]

  • “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. Available at: [Link]

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. - ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available at: [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. Available at: [Link]

  • Recently reported biological activities of pyrazole compounds - PubMed. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Available at: [Link]

  • Synthetic Routes to Pyrazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. Available at: [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Available at: [Link]

Sources

spectroscopic analysis (NMR, IR, MS) of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

[1][2]

Executive Summary & Structural Logic

This technical guide outlines the rigorous spectroscopic characterization of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine (CAS: Analogous to 1-phenylpyrazole derivatives).[1][2] This molecule represents a critical pharmacophore, combining a bioisosteric pyrazole core (often replacing imidazole in histamine analogs) with a phenethylamine backbone common in CNS-active agents.

The characterization strategy relies on three orthogonal pillars:

  • Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation logic.[3]

  • Infrared Spectroscopy (IR): Fingerprinting of functional groups (

    
    , 
    
    
    , aromatic systems).[3]
  • Nuclear Magnetic Resonance (NMR): Definitive mapping of the carbon-hydrogen framework.

Structural Breakdown for Analysis
  • Moiety A (Pyrazole): A 5-membered aromatic heterocycle attached via Nitrogen (

    
    ).[2] Expect three distinct aromatic protons (
    
    
    ).
  • Moiety B (Phenyl Linker): A 1,4-disubstituted benzene ring. Expect a characteristic

    
     coupling system.
    
  • Moiety C (Ethanamine Tail): An ethyl chain terminated by a primary amine. Expect two triplets and exchangeable protons.

Gcluster_0Chemical Entitycluster_1Spectroscopic WorkflowMolThis compoundMW: 187.24 g/molMSMS (ESI+)Confirm MW (188.1)Fragment: -NH3Mol->MSStep 1: IdentityIRFT-IRN-H (3300 cm-1)Pyrazole C=NMS->IRStep 2: Funct. GroupsNMRNMR (1H, 13C)ConnectivitiesIntegrationIR->NMRStep 3: TopologyQCQC Pass/FailNMR->QCRelease

Figure 1: Integrated spectroscopic workflow for structural validation.

Mass Spectrometry (MS) Analysis[2][3][4][5][6]

Objective: Validation of molecular formula (

Ionization Mode Selection

For this basic amine, Electrospray Ionization (ESI) in positive mode (


  • Calculated Monoisotopic Mass: 187.11 Da[2]

  • Observed Parent Ion (

    
    ):  188.12 Da[2]
    
Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule undergoes characteristic cleavages.

m/z (approx)Fragment IdentityMechanism
188.1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Parent Molecular Ion
171.1

Loss of ammonia from the ethylamine tail (common in primary amines).[2]
160.1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cleavage of the ethyl chain.[2]
77.0

Phenyl or Pyrazole ring fragments (high energy).[2]

Protocol Note: If the peak at

MS_FragParentParent Ion[M+H]+ = 188.1Frag1Loss of Ammonia[M+H - NH3]+ = 171.1Parent->Frag1- 17 DaFrag2Benzylic Cleavage[Py-Ph-CH2]+ = 158.1Parent->Frag2- 30 Da (CH2=NH2)

Figure 2: Predicted fragmentation pathway in ESI+ mode.[1][2]

Infrared Spectroscopy (IR)[2][3][7][8]

Objective: Confirmation of the pyrazole ring and primary amine functionality.

Key Absorption Bands

Data should be acquired using an ATR (Attenuated Total Reflectance) accessory on the solid or neat oil.

Frequency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
AssignmentDiagnostic Value
3350 - 3250

Stretch
Primary amines typically show two weak bands (symmetric/asymmetric).[2]
3100 - 3000 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Stretch (Aromatic)
Indicates unsaturation (Phenyl + Pyrazole).[2]
2950 - 2850

Stretch (Aliphatic)
Methylene groups of the ethyl linker.
1600 - 1580

/

Stretch
Characteristic "breathing" modes of the pyrazole and phenyl rings.[2]
1520 Pyrazole RingSpecific diagnostic band for 1-substituted pyrazoles.
760 & 690 Out-of-plane BendingIndicative of mono/disubstituted benzene rings.[2]

Nuclear Magnetic Resonance (NMR)[2][3][4][7][8][9][10][11]

Objective: The definitive structural proof. All assignments must be verified by integration and coupling constants (

Sample Preparation
  • Solvent: DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is preferred over 
    
    
    for this compound.[2]
    • Reason: The polar amine tail and the nitrogen-rich pyrazole are more soluble in DMSO. Additionally, DMSO slows proton exchange, allowing the

      
       protons to be observed as a distinct (broad) signal rather than disappearing into the baseline.
      
  • Concentration: 5-10 mg in 0.6 mL solvent.

NMR Assignments (400 MHz, DMSO- )
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegrationAssignmentStructural Context
8.45 Doublet (

Hz)
1HPyrazole

Deshielded by adjacent Nitrogen (

).[2]
7.80 Doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz)
2HPhenyl

Ortho to the pyrazole ring.
7.75 Doublet (

Hz)
1HPyrazole

Adjacent to

, slightly less deshielded than

.
7.35 Doublet (

Hz)
2HPhenyl

Ortho to the ethylamine chain.
6.55 DD (

Hz)
1HPyrazole

Shielded; characteristic of position 4 in pyrazoles.
2.85 Triplet (

Hz)
2H

Adjacent to the phenyl ring (Benzylic).[2]
2.75 Triplet (

Hz)
2H

Adjacent to the amine (

).[2]
1.8 - 2.5 Broad Singlet2Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Exchangeable; shift varies with concentration/water.[2]

Critical Validation Check: The coupling constant between Pyrazole H4 and H5 (



NMR Assignments (100 MHz)
  • Aromatic Region (110 - 145 ppm): Expect 7 distinct carbon signals (due to symmetry in the phenyl ring).[2]

    • Pyrazole C4 is typically the most shielded aromatic carbon (~107 ppm).

    • Pyrazole C3/C5 and Phenyl ipso carbons appear downfield (130-140 ppm).[1][2]

  • Aliphatic Region (35 - 45 ppm):

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : ~43 ppm.[2]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : ~39 ppm.[2]
      

Experimental Protocols

Protocol A: NMR Acquisition
  • Preparation: Weigh 8.0 mg of the ethanamine derivative into a clean vial.

  • Dissolution: Add 600 µL of DMSO-

    
     (99.9% D). Vortex for 30 seconds until the solution is clear.
    
  • Acquisition:

    • Set probe temperature to 298 K.

    • Lock and shim to the solvent signal.

    • Acquire 16 scans (

      
      ) with a 2-second relaxation delay (
      
      
      ) to ensure quantitative integration of aromatic protons.
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase manually.

Protocol B: HPLC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm, 4.6 x 100mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

  • Criteria: Purity > 95% by UV area integration; Major mass peak must correspond to

    
     188.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for interpretation of IR and NMR of aromatic heterocycles).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[5] Spectral Database for Organic Compounds (SDBS). 1-Phenylpyrazole Spectra.[1][2] Available at: [Link][2]

  • Wishart, D. S., et al. (2022). HMDB: The Human Metabolome Database. (Reference for phenethylamine fragmentation patterns). Available at: [Link][2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol grounding for DMSO-d6 usage and pulse sequences).

potential biological activities of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine , a specialized chemical scaffold positioned at the intersection of neuropharmacology and immunology.

A Privileged Scaffold for PDE10A Modulation and Metalloprotease Inhibition

Executive Summary

This compound (hereafter 4-Py-PEA ) is a bioactive phenethylamine derivative characterized by the substitution of the para-position hydrogen with a 1H-pyrazol-1-yl moiety. Unlike classical 4-substituted phenethylamines (e.g., 2C-B, DOI) which primarily target 5-HT2A receptors, the bulk and polarity of the pyrazole ring shift the pharmacodynamic profile of 4-Py-PEA toward enzyme inhibition and trace amine signaling .

Key Biological Potentials:

  • PDE10A Inhibition (Fragment-Based): The 4-pyrazolyl-phenyl motif is a validated pharmacophore in Balipodect (TAK-063), a clinical candidate for schizophrenia, driving selectivity for Phosphodiesterase 10A in the striatum.

  • TACE/ADAM17 Inhibition: Structural studies indicate the scaffold fits the S1' and S3' pockets of TNF-

    
     Converting Enzyme (TACE), suggesting anti-inflammatory utility.
    
  • Monoaminergic Modulation: As a steric bioisostere of 4-phenylphenethylamine, it exhibits putative activity at TAAR1 (Trace Amine Associated Receptor 1) and MAO-B (Monoamine Oxidase B).

Chemical Structure & Pharmacophore Analysis

The molecule consists of three distinct functional domains that dictate its biological interactions:

DomainChemical FeatureBiological Function
Core Scaffold Phenethylamine (PEA)Mimics endogenous neurotransmitters (DA, NE); provides entry into monoamine transporters and GPCR orthosteric sites.
Linker Ethyl chain (

)
Flexible spacer allowing the amine to reach the catalytic aspartate/glutamate residues in target enzymes (e.g., MAO-B).
4-Substituent 1H-Pyrazol-1-ylCritical Determinant. A bioisostere for a phenyl ring but with higher polarity (N2 lone pair). It acts as a hydrogen bond acceptor and pi-stacking unit.
Structural Diagram (Graphviz)

ChemicalStructure PEA Phenethylamine Core (Monoamine Mimic) Amine Primary Amine (Ionic Interaction) PEA->Amine Ethyl Linker Py Pyrazole Ring (N1-linked) (Pi-Stacking / H-Bond Acceptor) Py->PEA Para-Substitution (Steric Bulk) PDE10A Target: PDE10A (Selectivity Pocket) Py->PDE10A Hydrophobic Fit TACE Target: TACE/ADAM17 (S1'/S3' Pockets) Py->TACE Deep Pocket Binding

Caption: Structural decomposition of 4-Py-PEA highlighting the functional roles of its components in target binding.

Primary Biological Activities

Phosphodiesterase 10A (PDE10A) Modulation

The 4-(1H-pyrazol-1-yl)phenyl moiety is the "anchor" pharmacophore for TAK-063 (Balipodect) , a highly selective PDE10A inhibitor.

  • Mechanism: PDE10A hydrolyzes cAMP and cGMP in striatal medium spiny neurons (MSNs). Inhibition increases intracellular cAMP/cGMP, promoting phosphorylation of GluR1 and CREB.

  • Relevance of 4-Py-PEA: As a fragment, 4-Py-PEA occupies the hydrophobic clamp of the enzyme's active site. The pyrazole nitrogen can form water-mediated hydrogen bonds within the solvent-exposed region.

  • Therapeutic Outcome: Antipsychotic activity (schizophrenia), cognitive enhancement.

TACE (ADAM17) Inhibition

Research indicates that the 4-Py-PEA scaffold fits into the S1' and S3' specificity pockets of TACE (TNF-


 Converting Enzyme).
  • Mechanism: TACE cleaves membrane-bound pro-TNF-

    
     to release soluble TNF-
    
    
    
    , a master pro-inflammatory cytokine.
  • Binding Mode: The phenethylamine backbone aligns the inhibitor, while the pyrazole group penetrates the S1' tunnel, exploiting the specific "L-shaped" cavity of the enzyme.

  • Therapeutic Outcome: Reduction of systemic inflammation (Rheumatoid Arthritis, Psoriasis).[1]

Putative Monoaminergic Activity (SAR-Based)

Based on Structure-Activity Relationships (SAR) of 4-substituted phenethylamines:

  • TAAR1 Agonism: Large, rigid 4-substituents (like pyrazole) often favor TAAR1 over 5-HT2A. TAAR1 activation modulates dopaminergic firing, offering antipsychotic effects without psychotomimetic side effects.

  • MAO-B Inhibition: The pyrazole ring acts as a steric block, preventing oxidative deamination by MAO-B while binding tightly to the entrance loop. This confers neuroprotection (Parkinson's model).

Experimental Protocols

Protocol A: In Vitro PDE10A Inhibition Assay

Objective: Quantify the IC50 of 4-Py-PEA against PDE10A.

  • Reagents: Recombinant human PDE10A enzyme, [3H]-cAMP (substrate), SPA (Scintillation Proximity Assay) beads.

  • Preparation: Dissolve 4-Py-PEA in DMSO (stock 10 mM). Serial dilute to 0.1 nM – 10 µM.

  • Reaction:

    • Incubate enzyme + compound in reaction buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA) for 15 min at 25°C.

    • Initiate reaction by adding [3H]-cAMP (50 nM final).

    • Incubate for 30 min.

  • Termination: Add SPA beads containing ZnSO₄ (stops reaction and binds unhydrolyzed nucleotide).

  • Detection: Measure radioactivity. Calculate % inhibition vs. control.

    • Self-Validation: Use Papaverine or TAK-063 as a positive control.

Protocol B: Chemical Synthesis (Modified Henry Reaction)

Objective: Synthesize high-purity 4-Py-PEA for biological testing.

  • Precursor Synthesis:

    • React 4-fluorobenzaldehyde with pyrazole (K₂CO₃, DMF, 100°C)

      
      4-(1H-pyrazol-1-yl)benzaldehyde .
      
  • Condensation (Henry Reaction):

    • Reflux aldehyde with nitromethane (NH₄OAc catalyst)

      
      4-(1H-pyrazol-1-yl)-
      
      
      
      -nitrostyrene
      .
  • Reduction:

    • Reduce the nitrostyrene using Lithium Aluminum Hydride (LiAlH₄) in dry THF (Reflux, 4h).

    • Alternative: Catalytic hydrogenation (H₂, Pd/C) may reduce the pyrazole ring; LiAlH₄ is preferred for chemoselectivity.

  • Purification:

    • Acid-base extraction. Convert to Hydrochloride salt (HCl/Ether) for stability.

    • Validation: 1H-NMR (D₂O) should show ethyl triplets at

      
       3.0-3.2 ppm and pyrazole protons at 
      
      
      
      6.5, 7.7, 8.0 ppm.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway potential of 4-Py-PEA in a striatal neuron (PDE10A) and an immune cell (TACE).

SignalingPathways cluster_Neuron Striatal Medium Spiny Neuron (MSN) cluster_Immune Macrophage / Immune Cell Compound 4-Py-PEA PDE10A PDE10A Enzyme Compound->PDE10A Inhibits TACE TACE (ADAM17) Compound->TACE Inhibits (S1'/S3') cAMP cAMP / cGMP PDE10A->cAMP Degrades PKA PKA / PKG cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Outcome1 Antipsychotic / Pro-Cognitive CREB->Outcome1 proTNF Membrane pro-TNF-α TACE->proTNF Cleaves sTNF Soluble TNF-α proTNF->sTNF Releases Inflammation Systemic Inflammation sTNF->Inflammation Promotes

Caption: Dual mechanism of action: PDE10A inhibition enhances neuroplasticity signaling, while TACE inhibition suppresses inflammatory cytokine release.

Safety & Toxicology

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation (typical of primary amines).

    • H302: Harmful if swallowed (predicted based on phenethylamine class).

  • Off-Target Risks:

    • Kinase Inhibition: The pyrazole moiety is a "privileged scaffold" for ATP-competitive kinase inhibition. High concentrations (>10 µM) may inhibit unrelated kinases (e.g., Aurora, CDK), necessitating selectivity screening.

    • Cardiotoxicity: 5-HT2B agonism is unlikely due to steric bulk, but hERG channel binding should be assessed for QT prolongation risks.

References

  • Harada, H., et al. (2015). "Discovery of TAK-063 (Balipodect), a Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia." Journal of Medicinal Chemistry.

  • Moss, M. L., et al. (2001). "ADAM17 (TACE) inhibitors: structural insights and therapeutic potential." Nature Clinical Practice Rheumatology.

  • Lewin, A. H., et al. (2008). "Synthesis and evaluation of 4-substituted phenethylamines as partial agonists at the 5-HT2A receptor." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine and related structures." National Center for Biotechnology Information.

  • Enamine Ltd. (2023). "Catalog of Pyrazole-containing Building Blocks: this compound." Enamine Store.

Sources

In Silico Modeling of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine Receptor Binding

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Pharmacology / Structural Bioinformatics Target Interaction: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Executive Summary

This technical guide outlines the in silico profiling of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine (hereafter referred to as PPEA ). Structurally, PPEA consists of a phenethylamine core—the scaffold of classical monoamine neurotransmitters—substituted at the para-position with a pyrazole ring.

Based on Structure-Activity Relationship (SAR) data for phenethylamines, this specific topology strongly suggests activity at the Trace Amine-Associated Receptor 1 (TAAR1) , a G Protein-Coupled Receptor (GPCR) target for schizophrenia and depression. While the phenethylamine core anchors the molecule via an ionic lock, the para-pyrazole moiety is predicted to extend into the deep hydrophobic pocket, conferring selectivity over Dopamine D2 or 5-HT receptors.

This guide provides a self-validating workflow for modeling PPEA binding, moving from homology modeling (due to the absence of a crystal structure for hTAAR1) to membrane-embedded Molecular Dynamics (MD).

Part 1: Structural Preparation & Conformational Analysis

Before receptor docking, the ligand's electronic and geometric properties must be established. The interaction of PPEA is driven by the protonated amine and the conjugation between the phenyl and pyrazole rings.

Ligand Protonation State

At physiological pH (7.4), the primary amine of the ethyl chain (


) exists predominantly as a cationic species (

). This is non-negotiable for modeling, as this charge drives the critical salt bridge interaction with the receptor's orthosteric aspartate.
  • Protocol:

    • Generate 3D coordinates from SMILES: NCCC1=CC=C(C2=CC=NN2)C=C1.

    • Apply Epik or PropKa to determine ionization states at pH

      
      .
      
    • Critical Check: Ensure the pyrazole ring remains uncharged (neutral) at this pH to act as a hydrogen bond acceptor/donor system without disrupting the hydrophobic packing.

Torsional Scanning (Phenyl-Pyrazole Bond)

The bond connecting the phenyl and pyrazole rings allows rotation, but resonance effects favor planarity. However, steric clash between ortho-hydrogens can induce a twist.

  • QM Optimization: Perform a relaxed torsional scan using DFT (B3LYP/6-31G*) to identify the global minimum dihedral angle.

  • Force Field: Assign partial charges using RESP (Restrained Electrostatic Potential) fitting to ensure the polarization of the pyrazole nitrogens is accurately represented during MD.

Part 2: Receptor Homology Modeling (hTAAR1)[1]

As of 2025, a high-resolution crystal structure for human TAAR1 (hTAAR1) in an active state is not universally available in the PDB. Therefore, homology modeling is required.

Template Selection Strategy

Blindly using AlphaFold models is discouraged for agonist docking because AlphaFold often predicts the inactive state (closed G-protein binding site). For PPEA (a putative agonist), we require an active-state template .

Template ReceptorPDB IDIdentityRationale

-Adrenergic
3PDS / 3SN6~35%High structural conservation in the orthosteric binding pocket; active state available.
5-HT

7E2X~37%High similarity in the hydrophobic cleft accommodating the aromatic tail.
Homology Workflow
  • Alignment: Align the hTAAR1 sequence (UniProt: Q96RJ0) to the

    
    -AR template, ensuring the DRY motif  (TM3) and NPxxY motif  (TM7) are perfectly aligned.
    
  • Model Generation: Generate 50 models using MODELLER or Prime.

  • Loop Refinement: The Extracellular Loop 2 (ECL2) in TAAR1 is critical for ligand entry. Refine ECL2 using ab initio loop sampling.

  • Validation: Assess models using Ramachandran plots (PROCHECK). Select the model with the highest geometric validity and an open orthosteric pocket.

Part 3: Molecular Docking Protocol (Induced Fit)

Standard rigid-receptor docking fails for TAAR1 because the binding pocket must expand to accommodate the bulky para-pyrazole group of PPEA. An Induced Fit Docking (IFD) protocol is required.

The "Ionic Lock" Anchor

The docking grid must be centered on Asp3.32 (Asp103) . This residue is the "anchor." If the amine of PPEA does not form a salt bridge (< 3.0 Å) with Asp3.32, the pose is invalid.

Interaction Fingerprint Definition

We define a successful binding pose for PPEA based on three interactions:

  • Salt Bridge:

    
    
    
    
    
    Asp3.32 (TM3).
  • 
    -
    
    
    
    Stacking:
    Phenyl ring of PPEA
    
    
    Phe3.36 or Trp6.48.
  • Hydrophobic Extension: Pyrazole ring

    
     Deep pocket residues (Phe195, Phe268).
    
Visualization of Binding Workflow

The following diagram illustrates the logical flow from ligand preparation to binding analysis.

G cluster_0 Ligand Prep (PPEA) cluster_1 Receptor Prep (hTAAR1) cluster_2 Docking & Simulation L1 SMILES Input L2 Protonation (pH 7.4) Target: NH3+ L1->L2 L3 QM Torsion Scan (Phenyl-Pyrazole) L2->L3 D1 Induced Fit Docking (Flexible Sidechains) L3->D1 R1 Template Selection (Active B2-AR/5-HT1A) R2 Homology Modeling (MODELLER) R1->R2 R3 Grid Generation Center: Asp3.32 R2->R3 R3->D1 D2 MD Simulation (POPC Membrane) D1->D2 D3 MM/GBSA Energy Calculation D2->D3

Figure 1: Computational workflow for profiling PPEA against hTAAR1.

Part 4: Molecular Dynamics (MD) Simulation

Docking poses are static. To confirm that PPEA acts as an agonist, we must simulate the complex in a hydrated lipid bilayer to observe the stability of the active conformation.

System Setup
  • Membrane: Embed the Receptor-PPEA complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer. This mimics the neuronal cell membrane.

  • Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

  • Force Field: CHARMM36m (for protein/lipids) and CGenFF (for PPEA).

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration (NVT/NPT): Restrain protein backbone; heat to 310 K (body temp) over 1 ns.

  • Production Run: 100 ns - 500 ns unrestrained simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å. If it drifts > 5 Å, the binding is unstable.

  • Ionic Lock Distance: Monitor the distance between the PPEA amine nitrogen and Asp3.32 carboxylate oxygens. It must remain < 3.5 Å for > 80% of the simulation time.

  • Rotameric Switch: Watch residues Trp6.48 (CWxP motif). In agonist binding, this residue often undergoes a "toggle switch" conformational change.

Part 5: Binding Free Energy Calculation (MM/GBSA)

To rank PPEA against known ligands (e.g.,


-PEA or Ulotaront), calculate the binding free energy (

) using the MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) method on the MD trajectory frames.

Equation:



  • Interpretation: A

    
     lower (more negative) than -40 kcal/mol generally indicates a potent binder in this force field setup.
    
  • Comparison: If PPEA shows a

    
     comparable to Ulotaront, it validates the scaffold as a high-potency lead.
    

Part 6: Interaction Network Visualization

The following diagram details the specific residue-level interactions expected for PPEA within the TAAR1 pocket.

BindingSite PPEA PPEA Ligand (Protonated) Asp332 Asp3.32 (Asp103) PPEA->Asp332 Salt Bridge (Ionic Lock) Phe336 Phe3.36 PPEA->Phe336 Pi-Pi T-shaped Phe195 Phe195 (ECL2) PPEA->Phe195 Hydrophobic Enclosure Trp648 Trp6.48 (Toggle Switch) PPEA->Trp648 Steric Activation

Figure 2: Predicted residue interaction network for PPEA in the hTAAR1 binding pocket.

References

  • Espinoza, S., et al. (2025). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. International Journal of Molecular Sciences. Link

  • Dedic, N., et al. (2024). AlphaFold accelerated discovery of psychotropic agonists targeting the trace amine–associated receptor 1. Science Advances. Link

  • Gainetdinov, R. R., et al. (2018). Trace Amine-Associated Receptors as Targets for Neuropsychiatric Disorders. Pharmacological Reviews. Link

  • Kobus, A., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine.[1] Biomolecules.[2][1][3][4][5][6][7][8][9][10] Link

  • Biochemicals. this compound (CAS 2988309-29-9) Product Page. BLD Pharm.[11] Link

Sources

Annular Tautomerism in Pyrazole Derivatives: Mechanistic Foundations, Analytical Workflows, and Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the pyrazole nucleus is a privileged scaffold, offering a versatile platform for the development of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. However, the inherent ability of 1H-pyrazoles to undergo annular (prototropic) tautomerism—the dynamic migration of a proton between the N1 and N2 atoms—introduces a profound layer of complexity[1]. This phenomenon fundamentally alters the molecule's spatial geometry, electronic distribution, and hydrogen bond donor/acceptor topology.

As a Senior Application Scientist, I have observed that failure to rigorously characterize and control pyrazole tautomerism during the lead optimization phase routinely leads to unpredictable structure-activity relationships (SAR), erratic pharmacokinetic (ADME) profiles, and synthetic regioselectivity issues[1][2]. This whitepaper provides an in-depth technical framework for understanding, analyzing, and exploiting pyrazole tautomerism in drug development.

Mechanistic Foundations of Annular Tautomerism

The Prototropic Equilibrium

Pyrazole exhibits annular tautomerism, an autotropic rearrangement where the proton shifts between the two adjacent nitrogen atoms. In asymmetrically substituted pyrazoles (e.g., 3-substituted vs. 5-substituted 1H-pyrazoles), this equilibrium is not degenerate. The position of the equilibrium (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is dictated by a delicate interplay of thermodynamic and kinetic factors, heavily influenced by the electronic nature of the substituents and the surrounding dielectric environment[3].
  • Electronic Effects: Electron-withdrawing groups (EWGs) such as nitro (

    
    ) or trifluoromethyl (
    
    
    
    ) tend to decrease the basicity of the adjacent nitrogen, often pushing the proton to the more distant nitrogen to minimize electrostatic repulsion. Conversely, electron-donating groups (EDGs) stabilize the adjacent protonated nitrogen[3].
  • Intramolecular Hydrogen Bonding: Substituents at the 3- or 5-position that can act as hydrogen bond acceptors (e.g., esters, amides) can effectively "lock" the tautomer into a specific conformation (cisoidal) by forming a stable intramolecular hydrogen bond with the adjacent N-H group[3].

Phase-Dependent Behavior

The tautomeric state is highly phase-dependent. In solution, pyrazoles typically exist as a dynamic equilibrium of tautomers, with rapid interconversion on the NMR timescale resulting in signal averaging[2]. However, in the solid state, the tautomerism is "frozen" into a single, discrete crystalline form dictated by the lowest energy crystal packing and intermolecular hydrogen-bonding networks[4][5].

Tautomerism T3 3-Substituted 1H-Pyrazole (Tautomer A) Eq Prototropic Exchange (Annular Tautomerism) T3->Eq Intermolecular H-Bonding Solvent Effects BindA Receptor Binding Profile A (Specific H-Bond Donor/Acceptor) T3->BindA T5 5-Substituted 1H-Pyrazole (Tautomer B) BindB Receptor Binding Profile B (Altered Pharmacophore) T5->BindB Eq->T5 Substituent Electronics Steric Hindrance

Annular tautomerism equilibrium and its divergent pharmacological binding profiles.

Impact on Drug Discovery and Target Binding

The shift from a 3-substituted to a 5-substituted tautomer effectively swaps the positions of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N:). In the tightly constrained microenvironment of a protein binding pocket (e.g., the ATP-binding site of a kinase), this swap is catastrophic to binding affinity if not properly designed for.

Pharmacophore Alteration

When a pyrazole derivative enters a hydrophobic binding pocket, the energetic penalty for desolvating an unmatched hydrogen bond donor is severe. Rational drug design often utilizes the pyrazole ring to engage in specific


-interactions or hydrogen bonds with key amino acid residues (e.g., a specific interaction with a Phenylalanine residue, such as Phe856, in targeted kinase therapies)[6]. If the dominant tautomer in physiological conditions does not present the correct donor/acceptor face, the predicted potency will plummet.
Physicochemical and ADME Consequences

Tautomerism directly impacts the topological polar surface area (tPSA), pKa, and lipophilicity (LogD) of the molecule.

  • Solubility: The ability of one tautomer to form stronger intermolecular hydrogen bonds (dimers or catemers) can drastically reduce aqueous solubility compared to a tautomer that favors intramolecular hydrogen bonding[3].

  • Permeability: Tautomers that mask their N-H bond via intramolecular interactions generally exhibit higher membrane permeability, directly impacting oral bioavailability.

Table 1: Divergent Properties of Pyrazole Tautomers (Model System: 3(5)-Amino-1H-pyrazole)
Property / Parameter3-Amino-1H-pyrazole (Tautomer A)5-Amino-1H-pyrazole (Tautomer B)Causality / Mechanism
H-Bond Donor Position N1N2Prototropic shift alters the primary interaction vector.
Dipole Moment (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~ 2.4 D~ 3.1 DAltered electron density distribution across the heteroaromatic ring.
Receptor Affinity (Hypothetical) High (Matches Acceptor Pocket)Low (Steric Clash / Donor Mismatch)Spatial reorientation of the

group relative to the N-H core.
Solid-State Preference Favored in specific co-crystalsFavored with EWG substitutionCrystal packing and intermolecular H-bond networks dictate the frozen state[4].

Analytical Workflows for Tautomer Characterization

To confidently advance a pyrazole-containing lead compound, the tautomeric landscape must be mapped using a multimodal approach. Relying solely on standard room-temperature solution NMR is a critical error, as it only provides a time-averaged spectrum of the rapidly interconverting species[2].

AnalyticalWorkflow Start Pyrazole Derivative Synthesized SSNMR Solid-State 13C CP/MAS NMR (Freezes Tautomeric State) Start->SSNMR SolNMR Solution-State NMR (VT / NOE) (Dynamic Equilibrium) Start->SolNMR DFT DFT Calculations (M06-2X) (Thermodynamic Profiling) Start->DFT Data Comprehensive Tautomeric Characterization SSNMR->Data Absolute Configuration SolNMR->Data Exchange Rates DFT->Data Energy Minima

Multimodal analytical workflow for the definitive characterization of pyrazole tautomers.

Experimental Methodologies

The following protocols represent self-validating systems designed to extract unambiguous tautomeric data.

Protocol 1: Solid-State 13C CP/MAS NMR for Tautomer Identification

Because prototropic exchange is generally halted in the crystalline lattice, solid-state NMR is the gold standard for identifying the absolute tautomeric form present in the formulated API[4][5].

Rationale: Cross-Polarization (CP) transfers magnetization from abundant


 spins to dilute 

spins, enhancing sensitivity. Magic Angle Spinning (MAS) at 54.74° mechanically averages chemical shift anisotropy (CSA) to yield high-resolution, liquid-like isotropic peaks.

Step-by-Step Methodology:

  • Sample Preparation: Pack approximately 50–100 mg of the microcrystalline pyrazole derivative into a 4 mm zirconia MAS rotor. Ensure uniform packing to maintain stable spinning and prevent rotor crash.

  • Instrument Tuning: Insert the rotor into the solid-state NMR probe. Spin the sample at a MAS rate of 10–12 kHz to push spinning sidebands outside the region of interest (0-200 ppm).

  • Calibration (Self-Validation): Calibrate the Hartmann-Hahn matching condition using a standard (e.g., adamantane or glycine). Set the

    
     chemical shift reference using the methylene signal of adamantane at 38.48 ppm.
    
  • Acquisition: Execute the CP/MAS pulse sequence.

    • Contact Time: Optimize between 1.5 to 3.0 ms. Longer contact times are required for quaternary carbons (C3, C4, C5 of the pyrazole ring) which lack directly attached protons.

    • Recycle Delay: Set to

      
       of the protons (typically 2-5 seconds) to ensure full magnetization recovery.
      
  • Data Analysis: The absence of signal broadening indicates a frozen tautomer. Compare the distinct C3 and C5 chemical shifts to N-methylated reference compounds (which cannot tautomerize) to assign the exact tautomeric form (e.g., 3-substituted vs 5-substituted)[5].

Protocol 2: Computational Thermodynamic Profiling (DFT)

Density Functional Theory (DFT) is utilized to calculate the relative free energies of the tautomers in various dielectric environments, predicting which form will dominate in physiological conditions[3].

Rationale: The M06-2X functional is highly recommended for heterocyclic systems as it incorporates empirical dispersion corrections, accurately modeling the non-covalent intramolecular interactions that often dictate tautomeric preference.

Step-by-Step Methodology:

  • Geometry Construction: Build the 3-substituted and 5-substituted tautomers using a molecular builder (e.g., GaussView). If rotatable bonds exist (e.g., ester or amide groups at C3/C5), generate all possible cis/trans conformers[3].

  • Level of Theory Selection: Set up the calculation using the M06-2X functional and a robust basis set, such as 6-311++G(d,p), which includes diffuse functions necessary for accurately modeling nitrogen lone pairs and anionic transition states[3].

  • Solvation Modeling: Because gas-phase calculations are irrelevant to biological systems, apply the Polarizable Continuum Model (PCM) or SMD. Run parallel calculations simulating Chloroform (

    
    ) and Water (
    
    
    
    ) to observe dielectric-induced shifts in the equilibrium.
  • Optimization and Frequency Calculation: Execute a simultaneous geometry optimization and harmonic frequency calculation (Opt Freq).

  • Validation (Self-Validation): Review the output to ensure no imaginary frequencies exist (NImag=0), confirming the structures are true local minima rather than transition states.

  • Thermodynamic Extraction: Extract the Gibbs Free Energy (

    
    ) for each tautomer. Calculate the energy difference (
    
    
    
    ) and apply the Boltzmann distribution equation to determine the theoretical population ratio of Tautomer A to Tautomer B in solution.

Conclusion

The annular tautomerism of pyrazole derivatives is not merely a structural curiosity; it is a fundamental physicochemical parameter that dictates the success or failure of a drug candidate. By integrating solid-state NMR to identify crystalline forms[5] with advanced DFT modeling to predict physiological behavior[3], development teams can rationally design pyrazole scaffolds that lock into the desired pharmacophore, thereby maximizing target affinity and optimizing pharmacokinetic profiles.

References

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Science Publishing. Available at:[Link]

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism: Can. J. Chem. 66, 1141 (1988). Canadian Science Publishing. Available at:[Link]

  • The use of NMR spectroscopy to study tautomerism. Bohrium. Available at:[Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH). Available at:[Link]

  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. ResearchGate. Available at:[Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Academia.edu. Available at:[Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. Available at:[Link]

Sources

literature review of pyrazole-based therapeutic agents.

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Pharmacophore: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The pyrazole ring (1,2-diazole) is a five-membered heterocyclic privileged scaffold that has fundamentally reshaped modern medicinal chemistry[1]. Characterized by two adjacent nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like)—the pyrazole core exhibits an amphoteric nature that allows for highly specific interactions with diverse biological targets[2]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and pharmacological application. This guide dissects the thermodynamic principles of pyrazole synthesis, maps its mechanistic pathways in anti-inflammatory and anticancer therapeutics, and provides field-proven, self-validating experimental protocols for drug development professionals.

Synthetic Methodology: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives remains the cornerstone of pyrazole synthesis[3][4]. The reaction is fundamentally driven by the intense thermodynamic stability achieved upon aromatization of the heterocyclic ring[4].

Protocol 1: Microwave-Assisted Modified Knorr Synthesis of 1,5-Diarylpyrazoles

Standard reflux methods often yield a 1:1 mixture of regioisomers and require extended reaction times[2]. The following microwave-assisted protocol optimizes regioselectivity and yield.

  • Step 1: Reactant Preparation. Combine equimolar amounts of a 1,3-diketone and an arylhydrazine in absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent because it stabilizes the polar transition states during imine formation and facilitates the necessary proton transfers.

  • Step 2: Acid Catalysis. Add a catalytic amount of glacial acetic acid to adjust the solution to pH ~3.5.

    • Causality: Precise pH control is critical. The acid protonates the carbonyl oxygen, increasing its electrophilicity. If the pH drops too low, the hydrazine nucleophile becomes fully protonated (ammonium salt) and unreactive[4].

  • Step 3: Microwave Irradiation. Subject the sealed vessel to microwave irradiation at 80°C for 15 minutes.

    • Causality: Microwave dielectric heating provides uniform thermal energy, rapidly overcoming the activation energy barrier for the dehydration and cyclization steps, thereby minimizing the formation of kinetic side-products.

  • Step 4: Isolation and Purification. Cool the mixture to 4°C, filter the precipitate, and recrystallize from hot ethanol.

    • Causality: The thermodynamic drive toward aromatization yields a highly crystalline pyrazole product. Rapid cooling decreases solubility, driving the pure product out of solution while impurities remain dissolved.

Knorr_Synthesis A 1,3-Dicarbonyl + Hydrazine B Acid Catalysis (pH 3-4) A->B Mix in Solvent C Imine Intermediate Formation B->C Nucleophilic Attack D Intramolecular Cyclization C->D Dehydration (-H2O) E Aromatization to Pyrazole Core D->E Thermodynamic Drive

Workflow of the Knorr Pyrazole Synthesis highlighting thermodynamic aromatization.

Therapeutic Domain I: Selective COX-2 Inhibition (Anti-inflammatory)

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) non-selectively inhibit both Cyclooxygenase-1 (COX-1) and COX-2, leading to severe gastrointestinal toxicities[1]. Pyrazole derivatives, exemplified by the FDA-approved drug Celecoxib, exploit a structural nuance in the COX-2 enzyme: a valine-to-isoleucine substitution that opens a hydrophobic side pocket. The pyrazole scaffold perfectly positions its sulfonamide or aryl appendages to occupy this pocket, achieving high COX-2 selectivity[2][5].

COX2_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA Cleavage COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxygenation Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Conversion Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Competitive Inhibition

Arachidonic acid pathway illustrating targeted COX-2 inhibition by pyrazole agents.

Protocol 2: In Vitro Fluorometric COX-2 Inhibition Assay

To validate the efficacy of novel pyrazole agents, a highly sensitive fluorometric assay is utilized to measure the conversion of arachidonic acid to prostaglandin G2 (PGG2).

  • Step 1: Enzyme Pre-incubation. Incubate recombinant human COX-2 enzyme with the pyrazole test compound in Tris-HCl buffer (pH 8.0) containing hematin for 15 minutes at 37°C.

    • Causality: Pyrazole-based COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding kinetics due to their deep insertion into the COX-2 side pocket. Pre-incubation allows for steady-state enzyme-inhibitor complex formation prior to substrate introduction. Hematin is required as a cofactor for the peroxidase activity of COX.

  • Step 2: Reaction Initiation. Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: COX-2 converts arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction is stoichiometrically coupled with the oxidation of non-fluorescent ADHP into highly fluorescent resorufin.

  • Step 3: Kinetic Measurement. Measure fluorescence continuously at Ex/Em = 535/590 nm.

    • Causality: Continuous fluorometric reading provides a real-time kinetic profile of enzyme velocity, allowing for the accurate calculation of IC50 values through non-linear regression analysis.

Therapeutic Domain II: Kinase Inhibition (Anticancer)

Beyond inflammation, 1,3,4-trisubstituted pyrazoles have emerged as potent anticancer agents[6]. The nitrogen atoms of the pyrazole core act as critical hydrogen bond acceptors/donors, anchoring the molecule within the ATP-binding hinge region of various receptor tyrosine kinases (RTKs), including EGFR, VEGFR, and Aurora Kinases[6][7]. By blocking ATP binding, these agents induce cell cycle arrest (typically at the G2/M phase) and trigger apoptosis in solid tumors and leukemias[6][8].

Protocol 3: Cell Viability (MTT) Assay for Anticancer Screening
  • Step 1: Cell Seeding. Seed target cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of

    
     cells/well and incubate for 24 hours at 37°C in 5% CO2.
    
    • Causality: This 24-hour window allows cells to adhere to the plastic substrate and re-enter the log phase of exponential growth, ensuring they are metabolically active and maximally susceptible to kinase inhibition.

  • Step 2: Drug Treatment. Treat cells with varying concentrations of the pyrazole derivative and incubate for 48 hours.

    • Causality: A 48-hour exposure provides sufficient time for the kinase inhibitor to disrupt intracellular signaling cascades, halt the cell cycle, and execute the transcriptionally driven process of apoptosis[8].

  • Step 3: Tetrazolium Reduction. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring, reducing the water-soluble yellow dye into insoluble purple formazan crystals. Dead cells lack this enzymatic activity.

  • Step 4: Solubilization and Quantification. Aspirate the media, add DMSO to each well, and measure absorbance at 570 nm.

    • Causality: Formazan is highly lipophilic. DMSO completely solubilizes the crystals, creating a homogenous solution required for accurate spectrophotometric quantification of cell viability.

Quantitative Data: Efficacy of Emerging Pyrazole Derivatives

Recent literature highlights the exceptional potency of structurally optimized pyrazole derivatives. The table below synthesizes quantitative IC50 data from recent high-impact studies, demonstrating the scaffold's versatility across multiple therapeutic targets.

Compound DesignationPrimary Target / Cell LineIC50 ValueTherapeutic IndicationSource
PYZ3 COX-2 Enzyme0.011 μMAnti-inflammatory[5]
PYZ28 COX-2 Enzyme0.26 μMAnti-inflammatory[5]
PYZ31 COX-2 Enzyme19.87 nMAnti-inflammatory[5]
Compound 33 MCF-7 (Breast Cancer)0.57 μMAnticancer[7]
Compound 49 EGFR Tyrosine Kinase0.26 μMAnticancer[7]
Compound 21 Aurora-A Kinase0.16 μMAnticancer[7]
Compound 44 BCR-Abl Kinase14.2 nMAnticancer[7]
Compound IX VEGFR-20.82 μMAnticancer[6]

Table 1: Inhibitory profiles of emerging pyrazole agents. Data indicates that subtle structural modifications (e.g., halogenation or hybridization with thiazolidinone rings) can shift the IC50 from the micromolar to the low nanomolar range.

Future Perspectives: Structural Hybridization

The future of pyrazole-based drug development lies in molecular hybridization. By fusing the pyrazole core with other pharmacophores—such as thiazolidinones, benzimidazoles, or pyridazines—medicinal chemists are developing dual-action agents[6][8]. For example, pyrazole-thiazole hybrids have recently demonstrated dual COX-2/5-LOX inhibition, effectively shutting down multiple inflammatory pathways simultaneously while bypassing the cardiovascular risks associated with highly selective COX-2 inhibitors[2].

References

  • [1] Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate.

  • [7] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC (NIH).

  • [5] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

  • [2] From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences.

  • [3] Knorr Pyrazole Synthesis. J&K Scientific LLC.

  • [6] Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals.

  • [8] Pyrazoles as anticancer agents: Recent advances. SRR Publications.

  • [4] Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC (NIH).

Sources

understanding the aromaticity and reactivity of the pyrazole ring.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Aromaticity and Reactivity of the Pyrazole Ring

Abstract

The pyrazole nucleus, a five-membered diazole heterocycle, stands as a cornerstone in medicinal chemistry and organic synthesis.[1] Its unique electronic architecture, characterized by a stable aromatic system and distinct reactivity patterns, has led to its incorporation into a multitude of approved pharmaceuticals, including celecoxib and sildenafil.[1][2] This guide provides a comprehensive exploration of the fundamental principles governing the aromaticity and reactivity of the pyrazole ring. We will delve into the theoretical underpinnings and experimental evidence that define its aromatic character, and systematically dissect its behavior in key chemical transformations, including electrophilic and nucleophilic substitutions, N-alkylation, and cycloaddition reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this "privileged scaffold" to leverage its full potential in the design and synthesis of novel chemical entities.[1][3]

The Structural and Electronic Landscape of Pyrazole

Pyrazole is a planar, five-membered heterocyclic compound with the molecular formula C₃H₄N₂. It features two adjacent nitrogen atoms, which are key to its distinct properties.[4] One nitrogen atom (N1) is a "pyrrole-like" nitrogen, which is sp²-hybridized and contributes its lone pair of electrons to the aromatic π-system. The other nitrogen (N2) is a "pyridine-like" nitrogen, also sp²-hybridized, with its lone pair residing in an sp² orbital in the plane of the ring, not participating in the aromatic sextet.[5][6] This electronic arrangement is the foundation of pyrazole's aromaticity and its amphoteric nature, allowing it to act as both a weak acid and a weak base.[6][7]

A crucial characteristic of N-unsubstituted pyrazoles is the phenomenon of prototropic tautomerism, where the N-H proton can reside on either nitrogen atom. While indistinguishable in the parent molecule, this becomes significant in substituted pyrazoles, influencing their reactivity and interactions.[8]

G

Aromaticity: The Core of Pyrazole's Stability

Pyrazole is an aromatic heterocycle, fulfilling Hückel's criteria with a planar, cyclic, conjugated system containing 6 π-electrons.[4][5] The resonance energy, a measure of aromatic stability, has been calculated to be 123 kJ/mol, placing it between that of benzene (150 kJ/mol) and thiophene (100–129 kJ/mol).[9] This inherent stability means the pyrazole ring is resistant to oxidation and reduction under many conditions.[5][8]

Experimental and Theoretical Evidence

The aromaticity of pyrazole is not merely a theoretical concept; it is substantiated by a range of experimental data and computational studies.

  • X-Ray Crystallography: Bond length analysis from X-ray diffraction studies reveals a delocalized system. For instance, the C3-C4 and C4-C5 bonds have lengths that are intermediate between typical single and double bonds, which is a hallmark of aromatic compounds.[5][9][10]

  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide compelling evidence for aromaticity. The chemical shifts in ¹H and ¹³C NMR are indicative of a diatropic ring current generated by the delocalized π-electrons.[5][11]

  • Computational Chemistry: Modern computational methods, such as Density Functional Theory (DFT) and Nucleus-Independent Chemical Shift (NICS) calculations, corroborate the experimental findings.[12] NICS calculations, which probe the magnetic shielding at the center of the ring, typically yield negative values for aromatic compounds, and pyrazole is no exception.[13][14] However, it's noted that fusing pyrazole to other systems, like a 3D carborane cage, can disrupt its aromaticity.[13][15][16]

Property Value Indication of Aromaticity
Resonance Energy 123 kJ/mol[9]Significant stabilization compared to a hypothetical localized structure.
¹H NMR (CDCl₃, δ) C3–H: ~7.6 ppm; C4–H: ~6.3 ppm; C5–H: ~7.6 ppm; N–H: ~12.6 ppm[5]Downfield shifts (especially for C3/C5-H) are characteristic of aromatic protons.
¹³C NMR (CDCl₃, δ) C3: ~134.3 ppm; C4: ~105.2 ppm; C5: ~135.3 ppm[5]Chemical shifts are in the typical range for aromatic carbons.
UV (Ethanol) λₘₐₓ 210 nm[5]π → π* transitions characteristic of conjugated aromatic systems.
Bond Lengths (Å) N1-N2: ~1.35; N2-C3: ~1.33; C3-C4: ~1.42; C4-C5: ~1.38; C5-N1: ~1.35[9]Intermediate bond lengths between single and double bonds confirm electron delocalization.

Reactivity of the Pyrazole Ring

The reactivity of the pyrazole ring is a direct consequence of its electronic structure. The two nitrogen atoms significantly influence the electron density at the carbon atoms. The pyridine-like N2 atom is electron-withdrawing via an inductive effect, which reduces the electron density at the adjacent C3 and C5 positions. The pyrrole-like N1 atom, however, donates its lone pair to the π-system, increasing electron density throughout the ring, particularly at the C4 position.[4][5][17]

G

Electrophilic Aromatic Substitution

Due to the π-excessive nature of the ring, pyrazole undergoes electrophilic aromatic substitution. The C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[5][18][19] This is a defining feature of pyrazole reactivity. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, all of which proceed preferentially at the C4 position.[8]

In strongly acidic media, the pyridine-like nitrogen (N2) can be protonated to form a pyrazolium cation. This cation is deactivated towards electrophilic attack.[5][19]

This protocol describes a standard procedure for the selective bromination of the pyrazole ring at the C4 position.

  • Preparation: In a fume hood, dissolve 1.0 g of pyrazole in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 0.85 mL of bromine (1 equivalent) in 5 mL of glacial acetic acid dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize the solution carefully by adding solid sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromopyrazole.

Nucleophilic Substitution

The electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophiles. Nucleophilic attack is rare and typically requires the presence of strong electron-withdrawing groups on the ring to activate it. When it does occur, substitution preferentially happens at the electron-deficient C3 and C5 positions.[6][18]

Reactivity at the Nitrogen Atoms: Acidity and Basicity

The presence of two distinct nitrogen atoms gives pyrazole amphoteric properties.

  • Basicity: The pyridine-like N2 atom possesses a lone pair of electrons in an sp² orbital, which is available for protonation, making pyrazole a weak base.[6][7]

  • Acidity: The pyrrole-like N1-H proton is acidic and can be removed by a base to form the pyrazolate anion.[9][17] This anion is a potent nucleophile and readily reacts with electrophiles.

Compound pKa (Conjugate Acid) pKa (Acidity)
Pyrazole 2.52[9]14.21[9]
Imidazole ~7.0[20]~14.5[20]
Pyrrole ~0.4[21]~17.5[21]
Pyridine ~5.25[21]N/A

N-alkylation is one of the most important reactions of pyrazole, as it allows for the introduction of diverse substituents, which is crucial in drug development.[22][23] The reaction typically proceeds via deprotonation of the N1-H with a base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkylating agent.[17][24]

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as alkylation can occur at either N1 or N2, leading to a mixture of isomers.[22][25][26] The outcome is often influenced by steric hindrance and the nature of the electrophile and reaction conditions.[22][25]

This protocol is adapted from a method demonstrating high regioselectivity for the N1 position.[22]

  • Setup: To a vial containing 3-methyl-5-phenyl-1H-pyrazole (1.0 mmol) and a magnetic stir bar, add 4 mL of dimethyl sulfoxide (DMSO).

  • Base Addition: Add N,N-diisopropylethylamine (iPr₂NEt) (1.2 mmol).

  • Electrophile Addition: Add the phenethyl trichloroacetimidate electrophile (1.05 mmol).

  • Reaction: Stir the resulting mixture at 25 °C. Monitor the reaction by ¹H NMR until the starting pyrazole is consumed.

  • Work-up: Add 10 mL of ice water to the reaction mixture. Extract with ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, and concentrate under reduced pressure. The major product, the N1-alkylated pyrazole, can be isolated from the minor N2-isomer by silica gel column chromatography. The regioselectivity can be confirmed by 2D NMR (NOESY) experiments.[22]

Cycloaddition Reactions

Pyrazole and its derivatives can participate in cycloaddition reactions, although this is less common than substitution. The [3+2] dipolar cycloaddition reaction is a cornerstone of pyrazole synthesis, where a 1,3-dipole (like a nitrile imine or a diazoalkane) reacts with an alkyne or a suitable alkene equivalent.[2][18][27][28][29]

Synthesis of the Pyrazole Ring

The construction of the pyrazole core is a well-established field in organic synthesis. The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-difunctional compound.

G

  • Knorr Pyrazole Synthesis: This classic method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[18]

  • Reaction with α,β-Unsaturated Carbonyls: Hydrazines can also react with α,β-unsaturated aldehydes and ketones to form pyrazolines, which can then be oxidized to pyrazoles.[27]

  • 1,3-Dipolar Cycloaddition: As mentioned, the reaction between a diazo compound and an alkyne provides a direct route to the pyrazole ring.[2][30]

  • Multicomponent Reactions (MCRs): Modern synthetic strategies often employ MCRs to build complex pyrazole derivatives in a single, efficient step.[31][32]

The Pyrazole Scaffold in Drug Development

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its ability to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets, such as hydrogen bonding.[3][33][34] Its structural and electronic properties can be readily modulated through substitution, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[3][33]

Numerous blockbuster drugs are built upon a pyrazole core, highlighting its importance:

  • Celecoxib (Celebrex): A selective COX-2 inhibitor used as an anti-inflammatory drug.[34]

  • Sildenafil (Viagra): A PDE5 inhibitor for the treatment of erectile dysfunction.[31]

  • Rimonabant (Acomplia): A cannabinoid receptor antagonist formerly used as an anti-obesity drug.[2]

The continued approval of new pyrazole-containing drugs underscores the enduring value of this heterocycle in the quest for novel therapeutics.[1]

Conclusion

The pyrazole ring possesses a fascinating duality: a stable, aromatic core that confers metabolic resistance, and a well-defined pattern of reactivity that allows for precise chemical modification. Its π-excessive nature dictates a preference for electrophilic substitution at the C4 position, while the distinct properties of its two nitrogen atoms enable a rich chemistry of N-alkylation and control over its acid-base character. This predictable yet versatile reactivity, combined with robust synthetic accessibility, has cemented the pyrazole scaffold as an indispensable tool for researchers in organic synthesis and a highly valued component in the design of modern pharmaceuticals. A thorough understanding of its aromaticity and reactivity is, therefore, essential for any scientist aiming to innovate in these fields.

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  • Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane - ICMAB. (2025-04-07). Available from: [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (2024-12-23). Available from: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022-07-27). Available from: [Link]

  • Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate - Taylor & Francis. (2022-12-05). Available from: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, three-step protocol for the synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine , a privileged scaffold in kinase inhibitor discovery and GPCR ligand design. Unlike traditional methods relying on expensive palladium-catalyzed couplings or hazardous lithium aluminum hydride (LAH) reductions, this protocol utilizes a cost-effective Nucleophilic Aromatic Substitution (


) followed by a copper-catalyzed borohydride reduction. This workflow is optimized for reproducibility, safety, and scalability in pharmaceutical R&D environments.

Introduction & Retrosynthetic Analysis

The target molecule features a 1-phenylpyrazole core with an ethylamine side chain. While Buchwald-Hartwig amination of 4-bromophenethylamine is a viable disconnection, it necessitates expensive protected precursors and transition metal catalysts.

Our approach leverages the electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde to facilitate a direct


 reaction with pyrazole. The resulting aldehyde is homologated via a Henry reaction and subsequently reduced using a mild 

system, avoiding the safety risks associated with LAH or pressurized hydrogenation.
Reaction Pathway Visualization

SynthesisPath SM1 4-Fluorobenzaldehyde (Starting Material) INT1 4-(1H-pyrazol-1-yl)benzaldehyde (Intermediate 1) SM1->INT1 Step 1: SNAr K2CO3, DMF, 100°C SM2 Pyrazole SM2->INT1 INT2 4-(1H-pyrazol-1-yl)-β-nitrostyrene (Intermediate 2) INT1->INT2 Step 2: Henry Rxn MeNO2, NH4OAc, Reflux PROD This compound (Target Product) INT2->PROD Step 3: Reduction NaBH4, CuCl2, MeOH

Figure 1: Synthetic workflow from commercially available 4-fluorobenzaldehyde to the target phenethylamine.

Experimental Protocol

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde

Mechanism: Nucleophilic Aromatic Substitution (


). The para-aldehyde group activates the fluorine for displacement by the pyrazole anion.
  • Reagents:

    • 4-Fluorobenzaldehyde (1.0 equiv)

    • 1H-Pyrazole (1.2 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 equiv)
      
    • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • Charge a round-bottom flask with 4-fluorobenzaldehyde (20 mmol, 2.48 g), 1H-pyrazole (24 mmol, 1.63 g), and

      
       (40 mmol, 5.53 g).
      
    • Add anhydrous DMF (40 mL) and equip with a magnetic stir bar.

    • Heat the mixture to 100–110 °C for 12 hours. Note: Monitor by TLC (Hexane:EtOAc 3:1). The product is less polar than the pyrazole but more polar than the aldehyde.

    • Workup: Cool to room temperature (RT) and pour into ice-water (200 mL). The product typically precipitates as a white/off-white solid.

    • Filter the solid, wash copiously with water to remove DMF and inorganic salts.

    • Dry in a vacuum oven at 45 °C.

  • Yield Target: >85%

  • Checkpoint:

    
     should show the loss of fluorine coupling signals and the appearance of characteristic pyrazole protons (dd at ~6.5, d at ~7.8, d at ~8.5 ppm).
    
Step 2: Synthesis of 4-(1H-pyrazol-1-yl)- -nitrostyrene

Mechanism: Henry Reaction (Nitroaldol Condensation) followed by dehydration.

  • Reagents:

    • 4-(1H-pyrazol-1-yl)benzaldehyde (from Step 1)[1]

    • Nitromethane (solvent/reagent, 10-20 equiv)

    • Ammonium Acetate (

      
      , 0.5 equiv)
      
  • Procedure:

    • Dissolve the aldehyde (15 mmol, 2.58 g) in Nitromethane (15 mL).

    • Add

      
       (7.5 mmol, 0.58 g).
      
    • Reflux the mixture (approx. 101 °C) for 2–4 hours. The solution typically turns yellow/orange upon nitrostyrene formation.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove excess nitromethane.

    • Redissolve the residue in DCM (50 mL) and wash with water (

      
       mL) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol or Isopropanol to obtain yellow needles.

  • Yield Target: 70–80%

  • Checkpoint: Appearance of vinylic protons in NMR (~8.0 ppm, doublet, high coupling constant

    
     Hz indicating trans-isomer).
    
Step 3: Reduction to this compound

Mechanism: Hydride reduction catalyzed by in situ generated copper nanoparticles/boride species. This method is chemoselective and safer than LAH.

  • Reagents:

    • Nitrostyrene intermediate (1.0 equiv)

    • Sodium Borohydride (

      
      , 10 equiv)
      
    • Copper(II) Chloride dihydrate (

      
      , 0.2 equiv)
      
    • Methanol (MeOH)

  • Procedure:

    • Dissolve the nitrostyrene (5 mmol, 1.08 g) in MeOH (25 mL) in a flask open to air (inert atmosphere not strictly required but recommended for safety).

    • Add

      
       (1 mmol, 170 mg). The solution will turn green.
      
    • Critical Step: Add

      
       (50 mmol, 1.89 g) portion-wise over 15–20 minutes. Caution: Vigorous gas evolution (
      
      
      
      ) and exotherm. Use an ice bath if the scale exceeds 1g.
    • The mixture will turn black (formation of active catalytic species). Stir at RT for 30–60 minutes.

    • Workup: Quench by careful addition of concentrated HCl (dropwise) until pH < 2 (destroys borohydride and solubilizes copper salts).

    • Filter the mixture through Celite to remove black particulates.

    • Basify the filtrate with aqueous NaOH (20%) to pH > 12.

    • Extract with DCM (

      
       mL).
      
    • Dry organic layers over

      
       and concentrate to yield the crude amine.
      
    • Salt Formation (Optional but Recommended): Dissolve free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt for long-term stability.

Critical Process Parameters (CPPs)

ParameterStep 1 (SNAr)Step 2 (Henry)Step 3 (Reduction)
Temperature 100–110 °CReflux (~100 °C)0 °C to RT
Stoichiometry 1.2 eq PyrazoleExcess

10 eq

Time 12 h2–4 h0.5–1 h
Appearance White ppt in waterYellow needlesBlack suspension
Critical Risk Incomplete conversion if T < 100°CPolymerization if heated too long

evolution; Exotherm

Analytical Validation

Expected Data (Free Base in )
  • Aromatic (Phenyl):

    
     7.65 (d, 2H), 7.30 (d, 2H).
    
  • Aromatic (Pyrazole):

    
     7.90 (d, 1H), 7.72 (d, 1H), 6.45 (dd, 1H).
    
  • Aliphatic (Ethylamine):

    
     2.98 (t, 2H, 
    
    
    
    ), 2.75 (t, 2H,
    
    
    ).
  • Amine:

    
     1.2–1.5 (br s, 2H, 
    
    
    
    ).
Mass Spectrometry[2][3]
  • Calculated Mass (

    
    ):  188.11
    
  • Observed Mass: 188.1 (

    
    )
    

Safety & Handling

  • Nitromethane: Shock sensitive at high temperatures/pressures. Do not distill to dryness.

  • Sodium Borohydride: Reacts violently with acids and water to release flammable hydrogen gas.

  • Pyrazole: Irritant. Handle in a fume hood.

  • Waste Disposal: Aqueous waste from Step 3 contains Copper. Dispose of as heavy metal waste.

References

  • D'Andrea, F.; Jademyr, A. Facile one-pot reduction of

    
    -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[2][3] Beilstein J. Org.[2] Chem.2025 , 21, 39–46.[2] [Link]
    
  • PubChem. 4-(1H-Pyrazol-1-yl)benzaldehyde (CID 2776477). National Library of Medicine. [Link]

  • Kumar, D. et al. Synthesis of novel 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives. Journal of Heterocyclic Chemistry2010, 47, 102–107. (Context for SNAr conditions on phenyl rings).

Sources

Application Note: Utilizing 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine in High-Throughput Screening Library Design and Assay Implementation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and High-Throughput Screening (HTS) Professionals Application Areas: Combinatorial Library Synthesis, GPCR Screening, Protease Inhibition, Fragment-Based Drug Discovery (FBDD)

Scientific Rationale: The Pharmacophore Advantage

The success of a High-Throughput Screening (HTS) campaign is fundamentally dictated by the quality of the chemical space being interrogated. The building block 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine (also known as 4-(1H-pyrazol-1-yl)phenethylamine) represents a highly privileged structural motif that bridges two critical domains in medicinal chemistry:

  • The Phenethylamine Backbone: Phenethylamine derivatives are foundational pharmacophores for aminergic G-protein coupled receptors (GPCRs), including dopamine, serotonin (5-HT), and trace amine-associated receptors. They are extensively utilized in the discovery of neuroactive and psychoactive therapeutics, making them prime candidates for targeted library synthesis [1].

  • The Pyrazole Substitution: The incorporation of a 1H-pyrazol-1-yl group at the para-position of the phenyl ring provides a distinct advantage over unsubstituted or halogenated phenethylamines. Pyrazole is a widely recognized privileged scaffold in the design of anticancer, anti-inflammatory, and antimicrobial agents [2]. It acts as a robust hydrogen-bond acceptor/donor system while restricting the conformational flexibility of the aromatic system. Furthermore, computational and structural studies have demonstrated that the pyrazolyl-phenethylamine extended motif is highly effective at anchoring deeply into the S1' and S3' sub-pockets of metalloproteases, such as the Tumor Necrosis Factor-α Converting Enzyme (TACE) [3].

By utilizing the unhindered primary amine of this compound, chemists can rapidly generate diverse libraries of amides, ureas, and secondary amines with high atom economy and predictable physicochemical properties.

Combinatorial Library Synthesis & Chemical Space

To maximize the utility of this building block in HTS, we recommend a parallel N-acylation workflow to generate a targeted amide library. The primary amine is highly nucleophilic, allowing for rapid coupling kinetics even at room temperature.

Predicted Physicochemical Properties

When coupled with a diverse set of 1,000 commercially available carboxylic acids (MW 100–250 Da), the resulting library exhibits excellent adherence to Lipinski's Rule of Five, ensuring optimal pharmacokinetic profiles for early-stage screening.

PropertyMean ValueRange in LibraryHTS Optimal Target (Ro5)
Molecular Weight (Da) 385250 - 500< 500
cLogP 3.21.5 - 4.82.0 - 5.0
Topological Polar Surface Area (Ų) 7550 - 110< 140
Hydrogen Bond Donors 1.51 - 3< 5
Hydrogen Bond Acceptors 4.23 - 7< 10
Rotatable Bonds 6.14 - 9< 10
Workflow Visualization

HTS_Workflow A Building Block This compound B 384-Well Parallel Synthesis (Amide Coupling via HATU/DIPEA) A->B + Diverse Carboxylic Acids C High-Throughput QC (LC-MS/MS & Purity >85%) B->C Crude Library D Primary HTS Assay (FLIPR Calcium Flux / FRET) C->D Arrayed Master Plates E Hit Validation (Dose-Response & SAR) D->E Active Hits (Z' > 0.5)

Fig 1: High-throughput workflow from pyrazolyl-phenethylamine building block to validated hits.

Experimental Protocols

The following protocols are designed as self-validating systems . Each methodology incorporates internal controls to ensure that any failure in the assay or synthesis is immediately identifiable, preventing false positives/negatives in the HTS pipeline.

Protocol A: 384-Well Parallel Amide Coupling

Causality: HATU is selected over traditional EDC/HOBt coupling due to its superior kinetics in micro-scale reactions, which minimizes solvent evaporation in 384-well plates. DIPEA is used as a non-nucleophilic base to prevent side reactions.

Step-by-Step Methodology:

  • Preparation: Dispense 10 µL of a 0.1 M solution of diverse carboxylic acids (in anhydrous DMF) into columns 1–23 of a 384-well polypropylene plate.

  • Self-Validation Control: In column 24, dispense a known fluorophore-tagged carboxylic acid (e.g., Coumarin-3-carboxylic acid). This allows for rapid visual/fluorometric confirmation of coupling efficiency across the plate before mass spectrometry.

  • Activation: Add 10 µL of a 0.1 M solution of HATU and 0.2 M DIPEA in DMF to all wells. Incubate at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 10 µL of a 0.1 M solution of this compound in DMF to all wells.

  • Incubation: Seal the plate with a pierceable foil seal and agitate on a plate shaker for 12 hours at room temperature.

  • Solvent Removal: Evaporate DMF using a centrifugal evaporator (e.g., Genevac) to yield the crude library.

Protocol B: High-Throughput LC-MS/MS Quality Control

Causality: A dilute-and-shoot methodology is employed to prevent sample loss associated with solid-phase extraction. The use of a Phenyl-Hexyl column provides superior retention and separation for aromatic phenethylamine derivatives compared to standard C18 columns [1].

Step-by-Step Methodology:

  • Reconstitution: Reconstitute the crude library in 50 µL of DMSO.

  • Dilution & Internal Standard: Dilute 5 µL of the DMSO stock into 95 µL of 50% Methanol/Water containing 50 ng/mL of Deuterated Phenethylamine (Phenethylamine-d4). Self-Validation: The internal standard ensures that any drop in MS signal is distinguishable as a matrix effect/ionization suppression rather than a failed synthesis.

  • Chromatography: Inject 1 µL onto a Phenomenex Kinetex® Phenyl-Hexyl column (10 cm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Run a rapid 2-minute gradient from 5% to 95% Mobile Phase B (A: 0.1% formic acid in water; B: 0.1% formic acid in methanol) at 0.6 mL/min.

  • Detection: Monitor the specific[M+H]+ transitions for the expected amide products. Compounds with >85% purity by UV (254 nm) and confirmed mass are advanced to HTS.

Protocol C: FLIPR Calcium Flux Assay for GPCR Screening

Causality: Phenethylamine derivatives frequently target Gq-coupled GPCRs. The FLIPR (Fluorometric Imaging Plate Reader) assay measures intracellular calcium release. Probenecid is critically added to the dye-loading buffer to inhibit organic anion transporters, preventing the premature efflux of the Fluo-4 AM dye and ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A) at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM Fluo-4 AM, 2.5 mM Probenecid in HBSS buffer with 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C.

  • Compound Addition: Using an automated liquid handler, transfer 5 µL of the synthesized pyrazolyl-phenethylamine library (diluted to a final assay concentration of 10 µM, 1% DMSO) to the cells.

  • Self-Validation Control: Columns 1 and 24 must contain DMSO (negative control) and a known full agonist (e.g., 10 µM Serotonin, positive control). Calculate the Z'-factor for every plate. Validation criteria: The plate is only accepted if Z' > 0.5.

  • Readout: Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes on the FLIPR instrument, capturing the peak calcium transient.

GPCR_Pathway Ligand Hit Compound (Pyrazolyl-Phenethylamine) GPCR Target GPCR (e.g., 5-HT2A) Ligand->GPCR Orthosteric Binding Gq Gq Protein Activation GPCR->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Subunit Dissociation IP3 IP3 Cleavage PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Readout Fluo-4 AM Fluorescence Ca2->Readout Dye Chelation

Fig 2: Pharmacodynamic pathway of GPCR activation leading to FLIPR fluorescent readout.

Conclusion

The integration of this compound into HTS library design offers a strategic advantage by leveraging two highly validated pharmacophores. The robust primary amine facilitates high-yielding combinatorial chemistry, while the pyrazole-phenethylamine core ensures high target affinity across GPCRs and metalloproteases. By adhering to the self-validating protocols outlined above, screening facilities can rapidly identify and optimize high-quality lead compounds.

References

  • Fan, S.-Y., Zang, C.-Z., Shih, P.-H., Ko, Y.-C., Hsu, Y.-H., Lin, M.-C., Tseng, S.-H., & Wang, D.-Y. (2021). "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." Forensic Science International, 325, 110884.[Link]

  • Wang, Y., et al. (2019). "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Molecules, 24(2), 305.[Link]

  • Guardiani, C., & Procacci, P. (2013). "The conformational landscape of tartrate-based inhibitors of the TACE enzyme as revealed by Hamiltonian Replica Exchange simulation." Physical Chemistry Chemical Physics, 15(23), 9186-9196.[Link]

developing an in vitro assay for 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Development of a Fluorometric In Vitro Assay for Determining the Inhibitory Activity of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine on Monoamine Oxidase A and B

For: Researchers, scientists, and drug development professionals.

Abstract

Monoamine oxidases (MAO) are critical flavoenzymes involved in the metabolism of neurotransmitters, making them significant targets in the treatment of neurological disorders such as depression and Parkinson's disease.[1][2] The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[1] Compounds containing a pyrazole moiety have shown promise as MAO inhibitors.[3] This document provides a detailed protocol for an in vitro fluorometric assay designed to quantify the inhibitory potency and selectivity of this compound against recombinant human MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[4][5] This method is robust, sensitive, and suitable for high-throughput screening (HTS), enabling the determination of IC₅₀ values to characterize the compound's bioactivity.[6]

Introduction and Scientific Rationale

Monoamine oxidases are located on the outer mitochondrial membrane and catalyze the oxidative deamination of biogenic and xenobiotic amines.[1][7] This reaction is crucial for regulating the levels of neurotransmitters like serotonin and dopamine.[8] Consequently, inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[1][7]

The structural motif of this compound suggests a potential interaction with MAO enzymes. Evaluating its inhibitory effect on both MAO-A and MAO-B is essential to determine its therapeutic potential and selectivity profile. A selective inhibitor targets one isoform with significantly higher potency than the other, which is a critical factor for minimizing side effects. This protocol employs a well-established fluorometric method that offers high sensitivity and a straightforward "mix-incubate-measure" format, making it ideal for inhibitor screening.[5][6]

Assay Principle

The assay quantifies MAO activity by measuring the accumulation of H₂O₂, a product of the enzymatic reaction. Both MAO-A and MAO-B utilize a substrate (e.g., p-tyramine) and molecular oxygen to produce an aldehyde, ammonia, and H₂O₂.[5][6] In a coupled reaction, the generated H₂O₂ reacts with a sensitive, non-fluorescent probe (such as Amplex™ Red or an equivalent) in the presence of horseradish peroxidase (HRP). HRP catalyzes the oxidation of the probe into a highly fluorescent product (resorufin), which can be measured using a fluorescence microplate reader.[4][9]

The rate of fluorescence increase is directly proportional to the MAO enzyme activity. When an inhibitor like this compound is present, the rate of H₂O₂ production decreases, resulting in a reduced fluorescence signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀).

Mechanism of Action & Detection Pathway

MAO_Assay_Principle cluster_MAO_Reaction MAO Catalytic Reaction cluster_Detection Fluorometric Detection Substrate p-Tyramine + O₂ MAO MAO-A or MAO-B Substrate->MAO Binds Products Aldehyde + NH₃ + H₂O₂ MAO->Products Catalyzes H2O2 H₂O₂ Products->H2O2 Inhibitor This compound Inhibitor->MAO Inhibits HRP HRP H2O2->HRP Reacts with Signal Fluorescent Product (Resorufin) HRP->Signal Generates Probe Non-Fluorescent Probe Probe->HRP

Caption: MAO enzyme oxidizes its substrate to produce H₂O₂, which is then used by HRP to generate a fluorescent signal.

Materials and Equipment

Reagents
  • Recombinant Human MAO-A (Sigma-Aldrich, Cat. No. M7316 or equivalent)[10]

  • Recombinant Human MAO-B (Sigma-Aldrich, Cat. No. M7441 or equivalent)[10]

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine Hydrochloride (Substrate, Sigma-Aldrich or equivalent)

  • Horseradish Peroxidase (HRP) (Sigma-Aldrich or equivalent)

  • High Sensitivity Fluorescent Probe (e.g., Amplex™ Red or equivalent from a kit like MAK296)[11]

  • Clorgyline (MAO-A specific inhibitor, positive control)[9][12]

  • Selegiline or Pargyline (MAO-B specific inhibitor, positive control)[9][11]

  • Test Compound: this compound

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • Ultrapure Water

Equipment & Consumables
  • Fluorescence microplate reader with excitation/emission filters for ~535/590 nm[13]

  • Incubator set to 37°C

  • Solid black, flat-bottom 96-well microplates[11]

  • Multichannel pipettor and sterile pipette tips

  • Reagent reservoirs

  • 1.5 mL microcentrifuge tubes

Experimental Workflow

The overall workflow involves preparing the reagents, setting up the assay plate with various controls and test compound dilutions, initiating the enzymatic reaction, and measuring the resulting fluorescence over time.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Data Acquisition & Analysis P1 Prepare Stock Solutions (Test Compound, Controls) P2 Prepare Serial Dilutions of Test Compound P1->P2 A1 Dispense Compound/Controls into 96-well Plate P2->A1 P3 Prepare Enzyme Working Solutions (MAO-A & MAO-B) P4 Prepare Substrate/Detection Working Solution A2 Add Enzyme Working Solution (Pre-incubate 10-15 min) A1->A2 A3 Initiate Reaction by Adding Substrate/Detection Mix A2->A3 D1 Measure Fluorescence (Kinetic Reading at 37°C) A3->D1 D2 Calculate Reaction Rates (Slope of Linear Phase) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC₅₀ D3->D4

Caption: Overview of the experimental procedure from reagent preparation to final data analysis.

Detailed Step-by-Step Protocol

5.1. Reagent Preparation

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stocks (2 mM): Prepare 2 mM stock solutions of Clorgyline and Selegiline in ultrapure water or DMSO.[14]

  • Serial Dilutions: Perform serial dilutions of the test compound and positive controls in assay buffer to create a range of concentrations for testing. The final DMSO concentration in the assay well should not exceed 1% to avoid enzyme inhibition.[15]

  • MAO Enzyme Working Solutions: On the day of the assay, dilute the recombinant MAO-A and MAO-B enzymes in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure the reaction rate is in the linear range of the instrument. Keep the enzyme solutions on ice.

  • Substrate/Detection Mix: Prepare a sufficient volume of this mix for all wells. The final concentration in a 100 µL reaction volume might be:

    • 200 µM p-Tyramine

    • 0.2 U/mL HRP

    • 50 µM Fluorescent Probe

    • Note: These concentrations are starting points and may require optimization.

5.2. Assay Plate Setup

  • Prepare a 96-well black plate. It is recommended to perform all measurements in duplicate or triplicate.

  • Add Inhibitors/Controls (10 µL):

    • Test Wells: Add 10 µL of each serial dilution of this compound.

    • Positive Control Wells: Add 10 µL of diluted Clorgyline (for MAO-A plate) or Selegiline (for MAO-B plate).

    • 100% Activity Control: Add 10 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add 10 µL of assay buffer.

  • Add Enzyme (50 µL):

    • Add 50 µL of the MAO-A or MAO-B working solution to all wells except the "Blank" wells.

    • Add 50 µL of assay buffer to the "Blank" wells.

  • Pre-incubation: Gently tap the plate to mix. Incubate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

5.3. Reaction Initiation and Measurement

  • Initiate Reaction: Add 40 µL of the Substrate/Detection Mix to all wells to start the reaction. Mix gently.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every 1-2 minutes for a total of 30-40 minutes (kinetic mode).[13][14]

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) by plotting fluorescence units (RFU) against time (minutes). Use data points from the linear portion of the curve. The rate can be expressed as ΔRFU/min.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of MAO inhibition for each concentration of the test compound:

    % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] * 100

    • Rate_Control: The average rate from the 100% Activity Control wells.

    • Rate_Inhibitor: The rate from a well containing the test compound or positive control.

  • Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.[15]

Example Data Presentation

The results should be summarized in a table to clearly show the potency and selectivity of the compound.

CompoundTargetIC₅₀ (µM)
This compoundMAO-A1.25
MAO-B25.8
Clorgyline (Control)MAO-A0.008
Selegiline (Control)MAO-B0.015

Interpretation: In this hypothetical example, the test compound is approximately 20-fold more selective for MAO-A over MAO-B.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background Fluorescence Autofluorescence of the test compound. Contaminated reagents or buffer.Run a control with the test compound but without the enzyme or HRP to check for autofluorescence and subtract this value. Use fresh, high-purity reagents.
Low Signal / No Activity Inactive enzyme or degraded reagents. Incorrect filter settings on the plate reader.Use a new aliquot of enzyme. Confirm the activity with a positive control (no inhibitor). Check reagent preparation and storage. Verify the excitation/emission wavelengths.
High Variability between Replicates Pipetting errors. Incomplete mixing of reagents in wells.Use a calibrated multichannel pipette. Ensure thorough but gentle mixing after adding reagents.
Non-linear Reaction Rate Substrate depletion. Enzyme instability.Use a lower enzyme concentration or measure for a shorter duration. Ensure the enzyme is kept on ice and used promptly after dilution.

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Background Information. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Adhikari, B., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

  • Malan, S. F., et al. (2017). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Future Medicinal Chemistry. Retrieved from [Link]

  • Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. Retrieved from [Link]

  • Chaurasiya, N. D., et al. (2019). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Pharmaceutical Biology. Retrieved from [Link]

  • da Costa, P. A. M., et al. (2024). 2-Iminothiazolidine as a potential antioxidant and inhibitor of monoamine oxidase and acetylcholinesterase: in vitro assays and ADME/T predictions. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520)-Technical Bulletin. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. Retrieved from [Link]

  • Liu, H., et al. (2024). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Retrieved from [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. Retrieved from [Link]

  • Babkov, D. A., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Retrieved from [Link]

  • Kulkarni, S. K., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Arshad, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]

Sources

application of pyrazole derivatives in antimicrobial research.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Development of Pyrazole-Based Antimicrobials

Subtitle: From Rational Microwave-Assisted Synthesis to Mechanistic Profiling (DNA Gyrase Targeting)

Abstract

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a new generation of antimicrobial agents. With rising resistance to fluoroquinolones and


-lactams, pyrazole derivatives offer a critical alternative by targeting bacterial DNA Gyrase B (GyrB) via ATP-competitive inhibition, distinct from the fluoroquinolone mechanism. This guide provides a validated workflow for researchers, covering the Microwave-Assisted Synthesis (MAS)  of pyrazole libraries, CLSI-compliant Broth Microdilution  screening, and Enzymatic Target Validation .

Part 1: Rational Design & Synthesis

The Pharmacophore Strategy

Unlike traditional antibiotics, modern pyrazole design often hybridizes the pyrazole ring with other bioactive moieties (e.g., coumarins, thiazoles) to enhance lipophilicity and membrane permeability. The N1 and C3 positions are critical for Structure-Activity Relationship (SAR) tuning.

Protocol: Microwave-Assisted One-Pot Cyclocondensation

Context: Traditional Knorr synthesis requires refluxing for hours. This optimized protocol uses microwave irradiation to reduce reaction time to minutes, improving yield and purity—essential for generating high-throughput libraries.

Materials Required:

  • Substituted hydrazine hydrochloride (R-NH-NH₂·HCl).

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate or substituted chalcone).

  • Ethanol (Absolute).

  • Microwave Reactor (e.g., Monowave or similar).

  • Glacial Acetic Acid (Catalyst).

Step-by-Step Workflow:

  • Stoichiometry: In a 10 mL microwave vial, dissolve the 1,3-dicarbonyl (1.0 mmol) and substituted hydrazine (1.1 mmol) in Ethanol (3 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid. Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 120°C[1][2][3]

    • Hold Time: 5–10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

  • Work-up: Cool to room temperature (compressed air cooling). Pour the reaction mixture into crushed ice.

  • Isolation: The pyrazole derivative typically precipitates as a solid. Filter under vacuum, wash with cold water (

    
     mL), and recrystallize from ethanol/water.
    

Critical Parameter: Monitor the pressure profile. A sudden spike indicates decarboxylation or solvent superheating. Keep the reaction volume <60% of the vial capacity.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: 1,3-Dicarbonyl + Hydrazine Mix Solvent Mix: EtOH + AcOH (Cat.) Start->Mix MW Microwave Irradiation 120°C, 10 min, 15 bar Mix->MW Cyclocondensation Cool Quench: Pour into Crushed Ice MW->Cool Precipitation Filter Vacuum Filtration & Wash Cool->Filter Product Pure Pyrazole Derivative Filter->Product Recrystallization

Figure 1: Optimized Microwave-Assisted Synthesis pathway for rapid generation of pyrazole libraries.

Part 2: In Vitro Screening (CLSI M07 Compliant)

Broth Microdilution (BMD) Protocol

To ensure data is publishable and comparable, strict adherence to CLSI M07 (Clinical and Laboratory Standards Institute) guidelines is mandatory.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4] Note: Calcium and Magnesium levels must be physiological to ensure correct antibiotic uptake.

  • Plates: Sterile 96-well round-bottom polystyrene plates.

  • Reference Strains: S. aureus ATCC 29213 (Gram-positive control), E. coli ATCC 25922 (Gram-negative control).

Protocol:

  • Compound Preparation: Dissolve pyrazole derivatives in DMSO to create a 100x stock. Dilute in CAMHB so the final DMSO concentration in the well is <1% . High DMSO is toxic to bacteria and invalidates the MIC.

  • Inoculum Prep (The 15-Minute Rule):

    • Pick 3-5 colonies from a fresh agar plate (18-24h growth).

    • Suspend in saline to match a 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach the final assay concentration of

      
       CFU/mL .
      
    • Critical: Inoculate the microplate within 15 minutes of preparation to prevent bacterial doubling before the assay starts.

  • Plate Setup:

    • Add 50 µL of diluted compound (2x concentration) to columns 1–10.

    • Add 50 µL of bacterial inoculum to columns 1–11.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 35°C

    
     2°C in ambient air.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing complete inhibition of visible growth (no button/turbidity).[5]

Data Presentation Template:

Compound IDR-Group (N1)R-Group (C3)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PZ-01 PhenylMethyl4.0>64
PZ-02 4-F-PhenylCF30.532
Cipro (Control)-0.250.015

Part 3: Mechanistic Validation (Targeting DNA Gyrase)

Why DNA Gyrase B?

Many pyrazoles act as ATP-competitive inhibitors of the GyrB subunit of bacterial DNA gyrase. Unlike fluoroquinolones (which bind the GyrA-DNA complex), pyrazoles block the ATPase activity required for energy transduction. This makes them effective against quinolone-resistant strains.

DNA Gyrase Supercoiling Inhibition Assay

This assay validates that your compound targets the enzyme, not just the bacterial membrane.

Principle: DNA Gyrase converts relaxed plasmid DNA (pBR322) into its supercoiled form using ATP. If the pyrazole inhibits Gyrase, the DNA remains relaxed. These forms are separable by agarose gel electrophoresis (Supercoiled DNA migrates faster).

Protocol:

  • Reaction Mix (30 µL):

    • Assay Buffer (Tris-HCl, KCl, MgCl₂, DTT, Spermidine).

    • Relaxed pBR322 DNA (0.5 µg).

    • E. coli DNA Gyrase (1-2 Units).

    • Test Compound (Variable concentration).[6][7]

    • Start Reagent: ATP (1 mM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add Stop Solution (SDS + Proteinase K) to digest the enzyme and release the DNA.

  • Visualization: Run on a 1% agarose gel (without Ethidium Bromide initially). Stain post-run with EtBr or SYBR Safe.

    • Lane 1: Relaxed DNA (Control) -> Slow migration band.

    • Lane 2: Gyrase + ATP (No Drug) -> Supercoiled DNA -> Fast migration band.

    • Lane 3: Gyrase + ATP + Pyrazole -> If active, band remains at "Relaxed" position.

Mechanism of Action Diagram

MOA GyrB DNA Gyrase (Subunit B) Binding Competitive Binding at ATPase Site GyrB->Binding ATP ATP (Energy Source) ATP->Binding Native Ligand Pyrazole Pyrazole Inhibitor Pyrazole->Binding Inhibitor (High Affinity) Normal ATP Hydrolysis (Energy Release) Binding->Normal If ATP binds Inhibited Blocked ATPase Activity Binding->Inhibited If Pyrazole binds Result1 DNA Supercoiling (Bacterial Replication) Normal->Result1 Result2 Replication Fork Arrest (Cell Death) Inhibited->Result2

Figure 2: Competitive inhibition mechanism of Pyrazole derivatives at the GyrB ATPase site.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—11th Edition (M07-A11).[4] CLSI.[5][8][9][10] [Link]

  • Singh, S., et al. (2024). "Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review." Current Organic Chemistry. [Link]

  • Everson, D. A., et al. (2023). "Microwave-assisted synthesis of 1H-pyrazole-5-amines." Revue Roumaine de Chimie. [Link]

  • Guzman, J. D. (2024). "Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors." Reviews in Journal of Chemistry. [Link]

Sources

Analytical HPLC Method Development and Validation Protocol for 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical compounds requires a deep understanding of analyte-stationary phase interactions. This application note details the analytical method development and validation framework for 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine , a highly basic active pharmaceutical ingredient (API) intermediate. Built upon Quality-by-Design (QbD) principles and aligned with the latest ICH Q2(R2) guidelines[1], this guide provides a self-validating experimental protocol designed to eliminate peak tailing, ensure high precision, and guarantee audit-ready data integrity[2].

Analyte Profiling & The "Silanol Effect"

To develop an optimal chromatographic method, we must first analyze the causality of retention and peak distortion based on the analyte's chemical structure.

This compound consists of three key moieties:

  • Phenyl Ring: Provides standard hydrophobic retention via van der Waals forces.

  • Pyrazole Ring: An aromatic heterocycle that is weakly basic (pKa ~2.5).

  • Ethylamine Side Chain: A primary aliphatic amine that is strongly basic (pKa ~9.5–10.5).

The Causality of Peak Tailing: Under standard reversed-phase conditions (pH 4.0–7.0), the primary amine is fully protonated and exists as a cation. Traditional silica-based stationary phases contain residual, unreacted surface silanol groups (Si–OH) which have a pKa of approximately 3.5 to 4.5. At neutral pH, these silanols are ionized (Si–O⁻). As the analyte travels through the column, it undergoes two competing retention mechanisms: standard hydrophobic partitioning and electrostatic ion-exchange with the ionized silanols. This dual-retention mechanism causes the analyte molecules to desorb at different rates, manifesting chromatographically as severe, right-skewed peak tailing[3].

Method Development Rationale

To mitigate the silanol effect and achieve sharp, symmetrical peaks, method developers must manipulate the mobile phase pH to shut down the secondary ion-exchange pathway. Selecting a proper pH for ionizable analytes is critical for achieving low detection limits and reproducible retention times[4].

  • The Low-pH Strategy (Selected Method): By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), the surface silanols are fully protonated and neutralized (Si–OH), eliminating their electrostatic attraction to the basic amine[4]. Furthermore, the strongly electronegative trifluoroacetate anion acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated ethylamine to enhance retention and peak shape.

  • Stationary Phase Selection: To further reduce secondary interactions, an end-capped, base-deactivated C18 column is strictly required[3].

Method_Development Start Analyte: this compound Primary Amine (pKa ~10) Challenge Challenge: Severe Peak Tailing due to Ion-Exchange with Silanols Start->Challenge Split Select pH Strategy Challenge->Split Low_pH Low pH (pH 2.0) 0.1% TFA in H2O/ACN Split->Low_pH High_pH High pH (pH 11.0) 10mM NH4HCO3 / ACN Split->High_pH Mech_Low Mechanism: Protonates & neutralizes silanols. TFA acts as ion-pairing agent. Low_pH->Mech_Low Mech_High Mechanism: Deprotonates primary amine. Eliminates electrostatic attraction. High_pH->Mech_High Col_Low Column: End-capped C18 (Base-deactivated Silica) Mech_Low->Col_Low Col_High Column: Hybrid Silica C18 (High pH Stable) Mech_High->Col_High Val System Suitability & Validation Tailing Factor ≤ 1.5, RSD ≤ 2.0% Col_Low->Val Col_High->Val

Strategic workflow for mitigating peak tailing via pH and stationary phase selection.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . The sequence mandates that a System Suitability Test (SST) must pass before any sample is analyzed, and bracketing standards are injected throughout the run to verify continuous system stability. If the SST fails, the sequence automatically halts, preventing the generation of invalid data.

Chromatographic Conditions
ParameterSpecificationRationale
Column Base-deactivated C18, 150 x 4.6 mm, 5 µmEnd-capping minimizes residual silanol interactions[3].
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Protonates silanols (pH ~2.0) and provides ion-pairing[4].
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Strong elution solvent; TFA maintains constant pH across gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 254 nmCaptures the strong chromophores of the phenyl and pyrazole rings.
Injection Vol. 10 µLPrevents column overloading which can induce peak fronting[5].

Gradient Program: While an isocratic method may suffice for a pure standard, a gradient elution profile is utilized here to ensure the method is stability-indicating, allowing for the elution of highly retained degradation products.

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 10.0 min: 5% B → 60% B

  • 10.0 - 12.0 min: 60% B

  • 12.0 - 12.1 min: 60% B → 5% B

  • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Causality: Proper buffering and filtration prevent baseline noise, pump cavitation, and ghost peaks.

  • Measure 1000 mL of Ultrapure Water (18.2 MΩ·cm) into a clean glass bottle.

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly.

  • Filter the solution through a 0.22 µm PTFE membrane under vacuum.

  • Repeat the process using HPLC-grade Acetonitrile for Mobile Phase B.

Step 2: Diluent & Standard Preparation Causality: The sample solvent must closely match the initial mobile phase conditions (95% aqueous) to prevent peak distortion (fronting or splitting) caused by solvent mismatch.

  • Diluent: Prepare a mixture of 95% Ultrapure Water and 5% Acetonitrile containing 0.1% TFA.

  • Standard Stock: Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL. Sonicate for 5 minutes.

Step 3: System Equilibration & System Suitability Testing (SST) Causality: Routine system suitability tests alert the analyst early to hardware or method issues[5]. The system must be proven fit-for-purpose before sample analysis.

  • Purge all HPLC lines with fresh mobile phase.

  • Equilibrate the column at initial conditions (5% B) for at least 20 column volumes until the baseline is completely flat.

  • Inject a blank (Diluent) to confirm the absence of interfering peaks.

  • Inject the Standard Stock (100 µg/mL) five consecutive times.

  • Evaluate the SST parameters against the acceptance criteria in Table 2. Proceed to Step 4 only if all criteria are met.

SST ParameterAcceptance CriteriaImplication of Failure
Tailing Factor (

)
0.9 – 1.5Values > 1.5 indicate active silanol interactions or column degradation[5].
Theoretical Plates (

)
≥ 5,000Low efficiency indicates poor column packing or dead volume[4].
Area Precision (%RSD) ≤ 2.0% (n=5)High RSD indicates injector malfunction or integration errors.
Retention Time %RSD ≤ 1.0% (n=5)High RSD indicates pump leaks or inadequate equilibration.

Step 4: Sample Analysis & Bracketing

  • Inject prepared samples.

  • Inject a bracketing standard every 10 sample injections and at the end of the sequence to verify that system performance has not drifted.

Method Validation Framework (ICH Q2(R2) Compliant)

In accordance with the ICH Q2(R2) guidelines, analytical procedure validation forms a critical part of the analytical lifecycle[1]. The objective is to demonstrate that the procedure is fit for its intended purpose[1]. The following parameters must be evaluated and documented to ensure audit readiness[2].

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, light).No interference at the retention time of the analyte. Resolution (

) > 1.5 from nearest degradant[4].
Linearity Prepare standards at 25%, 50%, 75%, 100%, 125%, and 150% of nominal concentration.Correlation coefficient (

) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response.
Accuracy Spike API into sample matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% concentration.%RSD of the assay results ≤ 2.0%.
Robustness Deliberately vary flow rate (±0.1 mL/min), column temp (±5°C), and organic modifier (±2%).SST criteria must remain passing. Assay recovery must remain unaffected.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained , IntuitionLabs. [Link]

  • HPLC Column Selection: Core to Method Development (Part II) , Welch Materials, Inc.[Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them , PharmaGuru.[Link]

  • HPLC Method Development - A Review , International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Application Note: Optimized Cell-Based Assays for Evaluating Pyrazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Pyrazole derivatives (e.g., Ruxolitinib, Crizotinib) represent a privileged scaffold in medicinal chemistry, widely utilized for their kinase-inhibitory and anti-inflammatory properties. However, their physicochemical characteristics—specifically high lipophilicity and low aqueous solubility—pose unique challenges in in vitro assays. Standard protocols often yield artifactual data due to compound precipitation or interference with colorimetric readouts.

This guide outlines a validated workflow to evaluate pyrazole cytotoxicity. We prioritize CCK-8 (WST-8) over traditional MTT assays to eliminate solubilization steps that risk compound precipitation, and we utilize Annexin V/PI Flow Cytometry to distinguish between off-target necrosis and on-target apoptotic mechanisms.

Core Scientific Principles (The "Why")
  • Solubility Management: Pyrazoles often require DMSO for solubilization. High DMSO concentrations (>0.5%) can permeabilize membranes, generating false positives in cytotoxicity data.

  • Metabolic vs. Structural Integrity: Tetrazolium salts (CCK-8) measure metabolic activity (dehydrogenase), which can persist briefly even after the onset of cell death. Therefore, a secondary endpoint (membrane integrity via PI staining) is required for validation.

Compound Preparation & Handling[1][2]

The Challenge: Pyrazoles are hydrophobic. In aqueous cell culture media, they may precipitate at high concentrations (


), forming micro-crystals that scatter light and artificially inflate absorbance readings in optical assays.
Protocol: Solubilization and Storage
  • Stock Solution: Dissolve the pyrazole compound in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.

    • Critical Check: Vortex for 1 minute. If the solution is cloudy, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into amber glass vials (pyrazoles can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions (The "0.5% Rule"):

    • Prepare intermediate dilutions in culture medium immediately before use.

    • Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) , with 0.1% being the gold standard for sensitive cell lines (e.g., primary hepatocytes or neurons).

ParameterSpecificationReason
Solvent Anhydrous DMSOPrevents compound hydrolysis.
Max Final DMSO 0.5% (v/v)>0.5% induces cytotoxicity and membrane permeabilization [1].
Vehicle Control Media + % DMSO matched to highest doseNormalizes for solvent toxicity.

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to data analysis, highlighting critical decision points.

Pyrazole_Screening_Workflow Compound Pyrazole Compound (Stock in DMSO) Dilution Serial Dilution (Max 0.5% DMSO) Compound->Dilution Dilute in Media Treatment Compound Exposure (24h - 72h) Dilution->Treatment Add to Cells Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Adherence (24h) CCK8 Primary Screen: CCK-8 Assay Treatment->CCK8 Metabolic Viability Annexin Secondary Validation: Annexin V/PI Treatment->Annexin Mode of Death Analysis Data Analysis (IC50 & Mechanism) CCK8->Analysis Annexin->Analysis

Caption: Integrated workflow for pyrazole cytotoxicity profiling. Blue: Input; Yellow: Process; Red/Green: Assays; Black: Output.

Primary Screen: CCK-8 Metabolic Assay

Why CCK-8? unlike MTT, CCK-8 (WST-8) produces a water-soluble formazan product.[1][2][3] This eliminates the need to remove media and add DMSO to dissolve crystals—a step that frequently washes away loosely adherent dying cells treated with pyrazoles [2].

Materials
  • Cell Line: Target cancer line (e.g., HeLa, A549) or normal control (e.g., HEK293).

  • Reagent: Cell Counting Kit-8 (WST-8).[2][4]

  • Plate: 96-well, flat-bottom, tissue-culture treated.

Step-by-Step Protocol
  • Seeding:

    • Seed cells at

      
       cells/well in 
      
      
      
      media.
    • Self-Validation: Seed 6 wells with media only (No Cell Blank) to subtract background absorbance.

    • Incubate 24h at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Aspirate old media (carefully).

    • Add

      
       of fresh media containing the pyrazole compound (0.1 nM – 100 
      
      
      
      log scale).
    • Controls:

      • Negative: Media + DMSO (Vehicle).

      • Positive: Staurosporine (

        
        ) or known cytotoxic pyrazole (e.g., Crizotinib).
        
    • Incubate for 48–72 hours.[5]

  • Development:

    • Add

      
       of CCK-8 reagent directly to each well (avoid introducing bubbles).
      
    • Note: Do not change the media; pyrazoles may be in the supernatant if they caused detachment.

    • Incubate for 1–4 hours at 37°C. Check visually for orange color development.

  • Readout:

    • Measure Absorbance (OD) at 450 nm using a microplate reader.

    • Reference wavelength (optional): 650 nm (to correct for plastic/turbidity).

Mechanistic Evaluation: Annexin V / PI Staining

The Logic: Pyrazoles often act as kinase inhibitors (e.g., JAK1/2 inhibitors like Ruxolitinib) which induce apoptosis rather than necrosis [3]. Quantifying Phosphatidylserine (PS) externalization via Annexin V confirms the mechanism.

Protocol
  • Preparation:

    • Treat cells in 6-well plates (

      
       cells/well) for 24h.
      
    • Include a "floating cell" harvest: Pyrazole-treated apoptotic cells often detach. Do not discard the supernatant.

  • Harvesting:

    • Collect supernatant into a 15mL tube.

    • Trypsinize adherent cells, neutralize, and add to the same tube.

    • Centrifuge at 300 x g for 5 mins.

  • Staining:

    • Wash pellet with cold PBS.[6]

    • Resuspend in

      
      1X Annexin Binding Buffer  (High 
      
      
      
      is critical for Annexin binding).
    • Add

      
       Annexin V-FITC and 
      
      
      
      Propidium Iodide (PI).
    • Incubate 15 mins at RT in the dark.

  • Analysis (Flow Cytometry):

    • Add

      
       Binding Buffer.[6][7] Analyze within 1 hour.
      
Expected Results Table
QuadrantAnnexin VPIInterpretationPyrazole Effect
Q3 (LL) NegativeNegativeLive CellsDecreases dose-dependently.
Q4 (LR) Positive NegativeEarly Apoptosis Primary indicator of Pyrazole efficacy.
Q2 (UR) PositivePositiveLate ApoptosisIncreases at late timepoints (48h+).
Q1 (UL) NegativePositiveNecrosisIndicates toxicity/off-target lysis.

Pathway Visualization (Mechanism of Action)

Many pyrazoles (e.g., Ruxolitinib) function by inhibiting the JAK/STAT pathway, leading to Bcl-2 downregulation and Caspase-3 activation [3].

Pyrazole_MOA Drug Pyrazole (e.g., Ruxolitinib) Receptor Cytokine Receptor (JAK1/2) Drug->Receptor Inhibits STAT STAT3 Phosphorylation Drug->STAT Blocks Receptor->STAT Activates Bcl2 Bcl-2/Bcl-xL (Survival Factors) STAT->Bcl2 Upregulates Caspase Caspase-3/7 Activation STAT->Caspase Loss of Bcl-2 Triggers Apoptosis Apoptosis (Annexin V+) Caspase->Apoptosis Cleavage

Caption: Mechanism of Action: Pyrazole-mediated JAK inhibition triggers the intrinsic apoptotic cascade.

Data Analysis & IC50 Calculation

To ensure scientific integrity, data must be normalized before calculating the Half-Maximal Inhibitory Concentration (


).
  • Background Subtraction:

    
    
    
  • Normalization:

    
    
    
  • Curve Fitting: Use non-linear regression (4-parameter logistic model) in software like GraphPad Prism or Origin:

    
    
    
    • X: Log of compound concentration.

    • Y: % Viability.

References

  • Adler, D. et al. (2019). Assay Guidance Manual: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[8][9] NCBI Bookshelf.[9] Available at: [Link]

  • Riss, T. L. et al. (2013). Cell Viability Assays.[2][4][8][9][10][11] NCBI Assay Guidance Manual.[9] Available at: [Link]

  • Chi, H. et al. (2023). Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway.[12][13] Translational Pediatrics. Available at: [Link]

  • Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Technical Manual. Available at: [Link]

Sources

Application Notes & Protocols: Experimental Design for In Vivo Studies with 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo studies for the novel chemical entity (NCE), 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine. While direct pharmacological data for this specific molecule is limited, its core structure, combining a pyrazole ring with a phenethylamine moiety, shares features with a well-established class of bioactive compounds.

Extensive literature analysis reveals that this structural scaffold is a prominent feature in compounds targeting the central nervous system (CNS), with a particularly strong precedent for the inhibition of Monoamine Oxidase (MAO) enzymes[1][2][3]. The phenethylamine backbone is a classic pharmacophore for MAO substrates and inhibitors, and various pyrazole derivatives have demonstrated potent antidepressant and anticonvulsant properties[2][3]. Therefore, this guide is structured around the primary hypothesis that This compound is a CNS-active agent, likely functioning as a Monoamine Oxidase Inhibitor (MAOI).

The following sections will detail a logical, phased approach to in vivo characterization, beginning with essential safety and pharmacokinetic profiling before advancing to pharmacodynamic and exploratory efficacy studies based on this primary hypothesis. Each protocol is designed to be a self-validating system with clear decision points to guide further development.

Compound Profile & Mechanistic Hypothesis

  • Compound Name: this compound

  • Core Scaffolds: Pyrazole, Phenethylamine

  • Putative Target Class: Monoamine Oxidase (MAO) Enzymes. MAOs are critical enzymes in the metabolism of monoamine neurotransmitters (serotonin, dopamine, norepinephrine) and their inhibition can lead to antidepressant, anxiolytic, and neuroprotective effects[2][3].

  • Potential Therapeutic Indications: Major Depressive Disorder, Parkinson's Disease, Anxiety Disorders[3].

  • Structural Analogs: The pyrazole nucleus is a versatile scaffold found in numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[4][5][6]. Notably, pyrazoline derivatives have been specifically reviewed as promising MAO inhibitors[1].

Preclinical In Vivo Strategy: A Phased Approach

A successful in vivo program for a novel compound must be built systematically. The strategy outlined below progresses from foundational safety and exposure studies to hypothesis-driven efficacy models. This ensures that resources are used efficiently and that data from each step informs the design of the next.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Exploratory Efficacy Formulation Vehicle & Formulation Development MTD Maximum Tolerated Dose (MTD) Formulation->MTD Solubility & Stability PK Single-Dose Pharmacokinetics (PK) MTD->PK Select Doses PD Pharmacodynamic (PD) Ex Vivo MAO Inhibition PK->PD Inform Dose & Timepoints Efficacy Behavioral Models (e.g., FST, TST) PD->Efficacy Confirm Target Engagement

Caption: Phased approach for in vivo evaluation of a novel CNS compound.

Phase 1: Foundational Profiling Protocols

The initial phase is designed to establish the basic safety and pharmacokinetic parameters of the compound. Without this data, subsequent studies cannot be dosed or interpreted correctly.

Protocol 1: Vehicle Formulation & Maximum Tolerated Dose (MTD)

Objective: To identify a safe and effective vehicle for administration and to determine the highest dose that can be administered without causing significant morbidity.

Methodology:

  • Vehicle Screening:

    • Test the solubility of this compound in common preclinical vehicles (e.g., Saline, 5% DMSO/95% Saline, 20% Solutol/80% Water, 5% Tween 80/95% Water).

    • Select the simplest vehicle that achieves the required concentration and maintains stability.

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6), n=3-5 per group (male and female).

  • Dose Escalation:

    • Begin with a low dose (e.g., 10 mg/kg) administered via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).

    • Prepare escalating dose cohorts (e.g., 30, 100, 300 mg/kg).

    • Administer a single dose to each cohort.

  • Monitoring:

    • Observe animals continuously for the first 4 hours, then at 24 and 48 hours post-dose.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of convulsion or distress.

    • Record body weight just before dosing and at 24 and 48 hours.

  • Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or significant, lasting clinical signs of distress. This dose, and fractions thereof (e.g., 50%, 25%), will inform the dose selection for subsequent studies.

Protocol 2: Single-Dose Pharmacokinetics (PK)

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration, determining key parameters like Cmax, Tmax, and half-life (t½).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per timepoint) are often used for their larger blood volume.

  • Dosing:

    • Administer a single dose of this compound at a dose well below the MTD (e.g., 25% of MTD).

    • Include both an intravenous (IV) group (e.g., 2 mg/kg) and an oral (PO) group (e.g., 10 mg/kg) to determine bioavailability.

  • Sample Collection:

    • Collect sparse blood samples (via tail vein or saphenous vein) at pre-dose and multiple timepoints post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • At terminal timepoints, collect brain tissue to assess brain penetration (Brain-to-Plasma Ratio).

  • Bioanalysis:

    • Process blood to plasma and store at -80°C.

    • Homogenize brain tissue.

    • Quantify the concentration of the parent compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis:

    • Calculate key PK parameters using software like Phoenix WinNonlin.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates absorption rate and potential for peak-related toxicity
Tmax Time to reach CmaxIndicates speed of absorption
AUC Area Under the Curve (total drug exposure)Key measure of overall exposure, used for bioavailability calculation
Half-lifeDetermines dosing frequency and time to steady-state
F% Oral BioavailabilityPercentage of oral dose that reaches systemic circulation
Brain/Plasma Ratio of drug concentration in brain vs. plasmaEssential for CNS-targeted drugs; a ratio >1 is desirable

Phase 2: Target Engagement Protocol

This phase directly tests the hypothesis that the compound inhibits MAO enzymes in the brain.

Protocol 3: Ex Vivo MAO-A and MAO-B Inhibition Assay

Objective: To determine if administration of the compound leads to a dose-dependent inhibition of MAO-A and MAO-B enzyme activity in the brain.

Methodology:

  • Animal Model: C57BL/6 mice (n=4-5 per group).

  • Dosing:

    • Administer vehicle or this compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO) based on MTD and PK data.

    • Include a positive control group (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Tissue Collection:

    • At a timepoint corresponding to the expected brain Tmax (from PK study), euthanize animals.

    • Rapidly dissect the brain (striatum and cortex are common regions) and flash-freeze.

  • Enzyme Activity Assay:

    • Prepare mitochondrial fractions from brain homogenates.

    • Measure MAO-A and MAO-B activity using a radiochemical or fluorescent assay. This typically involves incubating the mitochondrial fraction with a specific radiolabeled substrate (e.g., [¹⁴C]5-HT for MAO-A, [¹⁴C]phenylethylamine for MAO-B) and measuring the formation of the metabolized product.

  • Endpoint: Calculate the percent inhibition of MAO-A and MAO-B activity for each dose group relative to the vehicle-treated group. This will establish a dose-response relationship for target engagement.

G cluster_0 In Vivo Dosing cluster_1 Tissue Collection cluster_2 Ex Vivo Assay Dose Administer Compound to Mice (PO or IP) Euthanize Euthanize at Brain Tmax Dose->Euthanize Dissect Rapidly Dissect Brain Homogenize Homogenize Tissue & Isolate Mitochondria Dissect->Homogenize Assay MAO Activity Assay with Radiolabeled Substrate Homogenize->Assay Analyze Quantify Metabolite & Calculate % Inhibition Assay->Analyze

Caption: Workflow for the ex vivo MAO inhibition pharmacodynamic study.

Phase 3: Exploratory Efficacy Protocol

If Phase 2 confirms dose-dependent MAO inhibition, the next logical step is to test the compound in a behavioral model relevant to the presumed mechanism of action.

Protocol 4: Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess whether the compound produces an antidepressant-like effect, measured as a reduction in immobility time in a standardized behavioral despair model.

Methodology:

  • Animal Model: Male C57BL/6 mice or CD-1 mice (n=10-15 per group).

  • Dosing:

    • Based on the PD data, select two doses that produced significant (>50%) and near-maximal MAO inhibition.

    • Administer vehicle, a positive control (e.g., Desipramine, 20 mg/kg, IP), or this compound.

    • Dose animals at a specific pre-test interval (e.g., 60 minutes before the test) based on brain Tmax.

  • Forced Swim Test Procedure:

    • Place each mouse individually into a cylinder of water (25°C) from which it cannot escape.

    • The session is videotaped for 6 minutes.

    • An observer blinded to the treatment groups scores the last 4 minutes of the session for time spent immobile (i.e., making only the minimal movements necessary to stay afloat).

  • Endpoint: A statistically significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.

Data Interpretation & Next Steps

  • Positive Outcome: If this compound shows a clear dose-response in MAO inhibition that correlates with a positive effect in the FST, this provides strong validation of the initial hypothesis. Next steps would include selectivity profiling (MAO-A vs. MAO-B), testing in more sophisticated models of depression (e.g., chronic unpredictable stress), and initiating formal toxicology studies.

  • Negative or Ambiguous Outcome: If there is no MAO inhibition, or if there is inhibition but no effect in the FST, the initial hypothesis must be revisited. The broad activities of pyrazole derivatives suggest other mechanisms could be at play[4][6][7]. In this case, broader phenotypic screening or target-based in vitro screening would be necessary to identify the true mechanism of action before proceeding with further in vivo work.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-15. [Link]

  • Fadaly, W., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Wang, W., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Kulkarni, S. K., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Mathew, B., Suresh, J., Anbazhagan, S., & Mathew, G. E. (2013). Pyrazoline: a promising scaffold for the inhibition of monoamine oxidase. Central Nervous System Agents in Medicinal Chemistry, 13(3), 195–206. [Link]

  • Al-Soud, Y. A., et al. (2006). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. ResearchGate. [Link]

  • Secci, D., et al. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144. [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707. [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Niculaua, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Liu, K., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]

  • Kumar, R., & Singh, P. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Sayed, G. H., et al. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. [Link]

  • Gomaa, A. M., & El-Sayed, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Petrou, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Secci, D., et al. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. [Link]

Sources

Troubleshooting & Optimization

addressing solubility issues of pyrazole compounds in aqueous buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Solubility Optimization

Subject: Troubleshooting Solubility Profiles of Pyrazole-Based Compounds in Aqueous Media From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team

Executive Summary

Pyrazole derivatives are privileged scaffolds in kinase inhibition (e.g., Ruxolitinib, Celecoxib) due to their ability to form multiple hydrogen bonds within the ATP-binding pocket. However, this same structural feature—a planar, electron-rich, 5-membered heterocycle—predisposes them to strong intermolecular


-

stacking and high crystal lattice energy.

In aqueous buffers (pH 7.4), unsubstituted pyrazoles are often neutral (pKa ~2.5 for the conjugate acid; pKa ~14 for the NH group). Without ionization to assist solvation, they act as "brick dust," precipitating immediately upon dilution from DMSO stocks. This guide addresses the "Crash-Out" phenomenon using thermodynamic principles and kinetic stabilization strategies.

Module 1: The "Crash-Out" Phenomenon (Kinetic Solubility)

Issue: “My compound precipitates immediately when I spike my 10 mM DMSO stock into the assay buffer.”

The Mechanism: This is a Kinetic Solubility failure. When you inject a hydrophobic pyrazole dissolved in DMSO (a polar aprotic solvent) into an aqueous buffer (a polar protic solvent), the dielectric constant shifts drastically. The water molecules organize around the hydrophobic solute (hydrophobic effect), forcing the pyrazole molecules to aggregate to reduce surface area. If this aggregation happens faster than the compound can disperse, it precipitates.

Troubleshooting Protocol: The "Intermediate Shift"

Do not pipette 100% DMSO stock directly into 100% aqueous buffer if the final concentration exceeds the compound's amorphous solubility.

Step-by-Step Optimization:

  • Pre-dilution: Dilute your 10 mM stock to 1 mM using a 50:50 DMSO:Water mixture (or DMSO:PEG400). This "softens" the polarity shift.

  • Acoustic Dispensing: If available, use acoustic droplet ejection (e.g., Echo®). The nanoliter-scale droplets have a massive surface-to-volume ratio, allowing rapid dissolution before aggregates form.

  • The "Spring and Parachute" Strategy:

    • The Spring: The high-energy supersaturated state created when diluting DMSO stock.

    • The Parachute: An excipient (HPMC, PVP, or Cyclodextrin) that inhibits crystal nucleation, keeping the compound in a metastable solution long enough for the assay.

Visualizing the Workflow:

Solubility_Logic Start Solubility Issue Detected Context Identify Context Start->Context Screening Screening / Bioassay (Kinetic Solubility) Context->Screening Formulation Pre-Formulation (Thermodynamic Solubility) Context->Formulation DirectSpike Direct Spike (DMSO -> Buffer) Screening->DirectSpike CheckStruct Analyze Structure Formulation->CheckStruct Precip Precipitation? DirectSpike->Precip Intermed Use Intermediate Solvent (50% DMSO or PEG400) Precip->Intermed Yes Surfactant Add 0.01% Tween-20 to Assay Buffer Precip->Surfactant Persistent Ionizable Ionizable Groups? CheckStruct->Ionizable AdjustPH Adjust pH (Salt Formation) Ionizable->AdjustPH Yes (Basic N / Acidic NH) Excipient Use Cyclodextrins (SBE-Beta-CD) Ionizable->Excipient No (Neutral)

Caption: Decision matrix distinguishing between kinetic (assay) and thermodynamic (equilibrium) solubility strategies.

Module 2: pH and Ionization (Thermodynamic Solubility)

Issue: “I tried acidifying the buffer, but solubility didn't improve.”

The Science: Pyrazoles are amphoteric but weak.

  • Basic Nitrogen (N2): Can be protonated, but the pKa is typically low (~2.5). To solubilize a pyrazole as a cation, you would need a pH < 1.0, which is incompatible with biological assays.

  • Acidic Nitrogen (N1-H): Can be deprotonated, but the pKa is high (~14). Unless you have strong electron-withdrawing groups (e.g., -CF3, -NO2) that drop the pKa to ~8-9, you cannot solubilize it as an anion at physiological pH.

Data: pKa Impact on Solubility

Pyrazole SpeciesApprox pKaState at pH 7.4Solubility Strategy
Unsubstituted Pyrazole ~2.5 (Conj. Acid)NeutralCosolvents / Cyclodextrins
Amino-Pyrazole ~3.5 - 4.5Mostly NeutralSalt formation (Mesylate/HCl)
Nitropyrazole ~9.0 (Acidic NH)Neutral/Anionic MixpH Adjustment (Basic buffer)

Recommendation: If your compound lacks ionizable handles near pH 7.4, stop adjusting pH . You are merely increasing ionic strength, which can actually decrease solubility ("Salting Out"). Switch to Complexation (Module 3).

Module 3: Advanced Solubilization (Excipients)

Issue: “My compound is neutral and lipophilic. How do I keep it in solution?”

The Solution: Cyclodextrin Complexation For neutral pyrazoles, Sulfobutyl ether-beta-cyclodextrin (SBE-


-CD, Captisol®) is the gold standard. The hydrophobic pyrazole ring fits inside the lipophilic cavity of the cyclodextrin, while the sulfobutyl ether groups on the exterior interact with water.

Protocol: Determining the Stability Constant (


) 
To validate if Cyclodextrins (CD) will work, perform a Phase Solubility Study (Higuchi & Connors method).
  • Preparation: Prepare 0, 5, 10, 20, 50, and 100 mM SBE-

    
    -CD solutions in your assay buffer.
    
  • Saturation: Add excess solid pyrazole compound to each vial.

  • Equilibration: Shake for 24 hours at 25°C (Thermodynamic equilibrium).

  • Analysis: Filter (0.22

    
    m) and analyze filtrate by HPLC-UV.
    
  • Calculation: Plot [Drug] dissolved vs. [CD] concentration.

    • If linear (A-type), the complex is 1:1.

    • Calculate binding constant

      
      :
      
      
      
      
      (Where
      
      
      is intrinsic solubility in water)

Module 4: Aggregation & False Positives

Issue: “I see inhibition in my enzyme assay, but the dose-response curve is steep (Hill slope > 2).”

The Diagnosis: This is likely Promiscuous Inhibition caused by colloidal aggregation. Pyrazoles often form colloids that sequester enzymes, leading to false positives.

Validation Experiment:

  • Detergent Sensitivity: Repeat the IC50 curve with 0.01% Triton X-100 or Tween-20 in the buffer.

    • Result A: IC50 shifts significantly (e.g., from 1

      
      M to >100 
      
      
      
      M)
      
      
      False Positive (Aggregation).
    • Result B: IC50 remains stable

      
      True Binder .
      
  • Centrifugation: Spin the assay mix at 10,000 x g for 10 mins. Measure concentration in the supernatant. If it drops, you have "invisible" precipitation.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Kinetic vs. Thermodynamic Solubility Profiles.[1][2][3][4]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Enamine. (2024). Kinetic vs Thermodynamic Solubility Assay Protocols.

Sources

preventing degradation of pyrazole derivatives during storage.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with pyrazole derivatives. It moves beyond generic chemical storage advice to address the specific physicochemical vulnerabilities of the pyrazole pharmacophore, including annular tautomerism, N-oxidation, and hygroscopic salt instability.

Status: Operational | Tier: Level 3 (Senior Scientist)

Introduction: The Pyrazole Paradox

While the pyrazole ring itself is an aromatic system with high thermal stability, its derivatives often exhibit "hidden" instabilities. The presence of the pyridine-like nitrogen (N2) makes the ring susceptible to N-oxidation, while the pyrrole-like nitrogen (N1) introduces acidity and tautomeric fluidity. This guide addresses how to stabilize these specific vectors of degradation.

Module 1: Diagnostic & Troubleshooting (Triage)

User Issue: "My white pyrazole powder has turned yellow/orange over time."

  • Diagnosis: Oxidative N-Oxide Formation.

    • The Science: Unlike simple benzenes, the electron-rich N2 nitrogen in pyrazoles can act as a nucleophile toward atmospheric oxygen or trace peroxides, forming Pyrazole-N-oxides. This breaks the aromatic symmetry and often creates a conjugated system that absorbs blue light, resulting in a yellow appearance.

    • Immediate Action: Check LC-MS for a peak shift of +16 Da (Oxygen insertion).

    • Corrective Protocol: Recrystallize immediately using a reducing environment (e.g., ethanol with trace sodium metabisulfite if compatible) and switch to Argon-Backfilled Storage (See Module 2).

User Issue: "The melting point has dropped, and the solid is clumping."

  • Diagnosis: Hygroscopic Hydrolysis or Salt Disproportionation. [1]

    • The Science: Pyrazole salts (HCl, tosylates) are notoriously hygroscopic. Moisture uptake does two things:

      • Physical: Lowers the glass transition temperature (

        
        ), causing caking.
        
      • Chemical: Water acts as a nucleophile. If your derivative has an ester or amide side chain (common in drug discovery like Rimonabant analogs), moisture catalyzes hydrolysis, cleaving the side chain.

    • Immediate Action: Perform TGA (Thermogravimetric Analysis). >2% weight loss <100°C confirms moisture.

    • Corrective Protocol: Dry under high vacuum (

      
       mbar) at 40°C for 24 hours. Store in a desiccator with 
      
      
      
      or active silica.

User Issue: "My NMR shows 'ghost' peaks that vanish or move when I change solvents."

  • Diagnosis: Annular Tautomerism (Not Degradation, but Instability).

    • The Science: Unsubstituted pyrazoles (

      
      ) exist in dynamic equilibrium (e.g., 3-substituted vs. 5-substituted isomers). This is solvent-dependent. In 
      
      
      
      , you may see broad peaks; in
      
      
      , hydrogen bonding stabilizes one tautomer, sharpening the signals.
    • Immediate Action: This is likely not degradation.[2] Run NMR in a highly polar solvent (

      
      ) to lock the tautomer.
      
    • Corrective Protocol: Do not "purify" this away. Report data specifying the solvent.[3][4]

Module 2: The Stability Protocol (Standard Operating Procedure)

This workflow is designed to categorize pyrazoles by risk and apply the correct preservation strategy.[5]

Visual Workflow: Storage Decision Matrix

StorageProtocol Start New Pyrazole Derivative CheckSalt Is it a Salt Form? (HCl, TFA, Tosylate) Start->CheckSalt CheckSub Sensitive Substituents? (Esters, Amides, Nitro) CheckSalt->CheckSub No HygroRisk High Hygroscopicity Risk CheckSalt->HygroRisk Yes OxRisk Oxidation/Hydrolysis Risk CheckSub->OxRisk Yes Stable Standard Stability CheckSub->Stable No Desiccator ACTION: Vacuum Desiccator + P2O5 Trap HygroRisk->Desiccator Inert ACTION: Argon Flush + Amber Vial @ -20°C OxRisk->Inert StandardStore ACTION: Sealed Vial @ 4°C (Dark) Stable->StandardStore Desiccator->Inert If also light sensitive

Figure 1: Decision matrix for selecting the appropriate storage environment based on pyrazole structural features.

Detailed Protocol Steps
  • Purity Assessment (Day 0):

    • Always establish a baseline. If the initial purity is <95%, impurities (especially transition metals from catalysis) can catalyze oxidative degradation.

    • Tip: Pass oil derivatives through a short silica plug to remove metal residues before solidification.

  • The "Argon Blanket" Technique (For Oxidative Sensitive Compounds):

    • Do not just close the cap.

    • Step A: Place the open vial in a vacuum chamber.

    • Step B: Cycle vacuum/Argon (3x).

    • Step C: Cap the vial inside the glovebox or under a heavy stream of Argon.

    • Why? This prevents the formation of N-oxides at the N2 position.

  • Handling Hygroscopic Salts:

    • Never store pyrazole hydrochlorides in simple screw-cap vials in a fridge (fridges have high humidity).

    • Use Parafilm® M over the cap, then place that vial inside a secondary container containing desiccant silica gel.

Module 3: Advanced FAQ (Mechanistic Insights)

Q1: Why are my pyrazole esters hydrolyzing even in the freezer?

A: Hydrolysis can occur in the solid state if "bound water" is present in the crystal lattice. Unlike surface moisture, bound water does not leave easily. If your pyrazole ester was crystallized from a wet solvent (e.g., 95% EtOH), water molecules may be trapped near the ester carbonyl. Over months, even at -20°C, this proximity facilitates hydrolysis.

  • Solution: Recrystallize from anhydrous solvents (e.g., dry Toluene or DCM/Hexane) before final storage.

Q2: What is the mechanism of Pyrazole Photodegradation?

A: While the ring is stable, UV light (specifically UV-B) can excite the


-electrons, leading to two pathways:
  • Ring Transposition: Isomerization into imidazoles (less common in storage, more in solution).

  • Side-Chain Radical Formation: If you have a nitro (

    
    ) or carbonyl group attached, UV light can generate radicals that attack the ring or solvent.
    
  • Visual Evidence: This often manifests as a "browning" on the surface of the powder facing the light source.

Visual Workflow: Degradation Pathways

Degradation Pyrazole Pyrazole Derivative NOxide N-Oxide Formation (Yellowing) Pyrazole->NOxide Oxidation (N2) RingOpen Ring Cleavage/ Rearrangement Pyrazole->RingOpen Photolysis Hydrolysis Side-Chain Hydrolysis Pyrazole->Hydrolysis Nucleophilic Attack Peroxides Peroxides/O2 Peroxides->NOxide UV UV Light (hv) UV->RingOpen Water H2O (Moisture) Water->Hydrolysis

Figure 2: Primary degradation pathways for pyrazole derivatives under environmental stress.

Summary Data: Stability Profiles

Derivative ClassPrimary RiskStorage RequirementExpected Shelf Life (Properly Stored)
Unsubstituted Pyrazoles Tautomerism (Analysis issue)RT, Sealed> 5 Years
Amino-Pyrazoles Oxidation (Color change)4°C, Argon, Dark1-2 Years
Pyrazole Esters/Amides Hydrolysis-20°C, Desiccated1-2 Years
Pyrazole Salts (HCl) Hygroscopicity (Caking)RT, Desiccator6-12 Months
Nitro-Pyrazoles PhotolysisAmber Vial, Dark> 3 Years

References

  • Vertex AI Search. (2025). Degradation pathways of pyrazole derivatives storage. 6

  • MDPI. (2023). Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases. 7

  • BenchChem. (2025).[1][5] Technical Support Center: Stability and Storage of Pyrazole Compounds. 5

  • RSC Publishing. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. 2

  • NIH. (2004). Stability and solubility of celecoxib-PVP amorphous dispersions. 8

Sources

identifying and characterizing impurities in 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine . As an active pharmaceutical ingredient (API) intermediate or primary building block, this phenethylamine derivative presents unique analytical challenges due to its basic primary amine and the potential for pyrazole regioisomers.

In accordance with regulatory expectations, any impurity present at or above the 0.05% reporting threshold must be rigorously profiled[1][2]. This guide provides field-proven, causality-driven troubleshooting strategies to ensure your analytical workflows are robust, self-validating, and scientifically sound.

Impurity Identification Workflow

ImpurityWorkflow Start Impurity Detected (≥0.05% ICH Q3A Threshold) Screening UHPLC-UV/DAD Profiling (C18 vs PFP Column) Start->Screening Decision Co-eluting Isomers? Screening->Decision Decision->Screening Yes (Switch to PFP) LCMS LC-HRMS/MS (Exact Mass & Fragmentation) Decision->LCMS No Prep Preparative HPLC (Targeted Isolation) LCMS->Prep NMR 2D NMR (HMBC/HSQC) (Regioisomer Confirmation) Prep->NMR Final Impurity Characterized & Qualified NMR->Final

Analytical workflow for the identification and characterization of API impurities.

FAQ 1: Chromatographic Separation Issues (HPLC/UHPLC)

Q: We are observing a broad, asymmetrical peak during our purity assay on a standard C18 column. LC-MS suggests there are two isobaric compounds co-eluting. How do we resolve them?

The Science (Causality): You are likely dealing with regioisomers—specifically, the target 1H-pyrazol-1-yl compound co-eluting with a 1H-pyrazol-3-yl or 1H-pyrazol-5-yl impurity. Standard C18 stationary phases rely purely on hydrophobic dispersion forces. Because these regioisomers share nearly identical hydrophobic profiles, C18 columns fail to resolve them[3].

To achieve baseline resolution, you must introduce orthogonal selectivity. Switching to a Pentafluorophenyl (PFP) stationary phase introduces


 interactions, dipole-dipole interactions, and hydrogen bonding[4][5]. The highly electronegative fluorine atoms on the PFP ring interact differently with the distinct dipole moments of the N1-linked versus C3-linked pyrazole rings, effectively separating the isomers[3].

Self-Validating Protocol: Orthogonal UHPLC Method for Isomer Separation

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Validation Step: Measure the pH of Mobile Phase A prior to mixing. It must be 2.7 ± 0.1 to ensure the primary amine remains fully protonated, preventing peak tailing.

  • Column Equilibration: Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm) and flush with 5% B for 10 column volumes until baseline pressure stabilizes.

  • System Suitability Test (SST): Inject a known resolution mixture containing the API and the suspected regioisomer.

    • Validation Step: Proceed with sample analysis only if the resolution (

      
      ) between the two peaks is 
      
      
      
      1.5 and the tailing factor (
      
      
      ) is
      
      
      1.2.
  • Sample Analysis: Run a gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.4 mL/min. Monitor via DAD (254 nm) and positive electrospray ionization (+ESI).

FAQ 2: Mass Spectrometry (LC-MS/MS) Troubleshooting

Q: We have successfully separated the impurities, but they yield the exact same


 of 188.1188 

. How can we differentiate the starting material from a regioisomer using mass spectrometry?

The Science (Causality): Isobaric masses indicate that the impurities share the same empirical formula (


). While high-resolution mass spectrometry (HRMS) confirms the exact mass, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to probe the structural connectivity. The primary amine of the ethanamine chain will predictably lose ammonia (

), while the pyrazole ring will fragment differently depending on its substitution pattern.

Table 1: Typical LC-HRMS/MS Fragmentation Pathways for


 
Precursor Ion

Fragment Ion (

)
Mass Loss (

Da)
Mechanistic Assignment
188.1188171.0922-17.0265Loss of

(Characteristic of primary ethanamine chain)
188.1188120.0813-68.0375Cleavage of the pyrazole ring (Confirms pyrazole presence)
188.1188105.0578-83.0610Loss of pyrazole +

(Formation of stable tropylium-like ion)

Note: While MS/MS confirms the presence of the pyrazole and ethanamine moieties, it cannot definitively prove the exact position of the pyrazole-phenyl linkage. For absolute regiochemical assignment, NMR is mandatory.

FAQ 3: Isolation and NMR Characterization

Q: We need to definitively prove to regulatory agencies that our main peak is the N1-linked pyrazole and not the C3-linked regioisomer. 1H and 13C NMR spectra look too similar. What is the definitive technique?

The Science (Causality): Standard 1D NMR (1H and 13C) often fails to unambiguously assign regioisomers because the chemical shifts of the pyrazole protons are highly sensitive to concentration and solvent effects[6]. Furthermore, the phenyl ring and the pyrazole ring are isolated spin systems; there are no protons bridging the two rings to provide a direct 1H-1H COSY correlation.

The definitive solution is Heteronuclear Multiple Bond Correlation (HMBC) [7][8]. HMBC detects long-range (2- to 3-bond) heteronuclear couplings (


 and 

). If the pyrazole is attached at the N1 position, the proton at the pyrazole C5 position (adjacent to N1) will show a strong 3-bond correlation to the C4' carbon of the phenyl ring[8]. If it is a C3-linked regioisomer, this specific coupling architecture will be absent or shifted.

Self-Validating Protocol: 2D NMR Structural Elucidation

  • Sample Preparation: Dissolve

    
     5 mg of the preparative-HPLC isolated impurity in 600 µL of DMSO-
    
    
    
    (100.0% isotopic purity).
    • Validation Step: Visually inspect the NMR tube. The solution must be completely clear. Particulates cause magnetic field inhomogeneities, which will destroy the signal-to-noise ratio for the insensitive 13C nucleus.

  • Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

    • Validation Step: Perform automated 3D gradient shimming and tune the probe specifically to the sample's dielectric constant to maximize sensitivity.

  • Acquisition: Acquire 1H, 13C, HSQC (to map direct 1-bond C-H connections), and HMBC spectra. Optimize the HMBC long-range coupling delay for

    
     = 8 Hz.
    
  • Data Processing & Verification: Phase and baseline correct the 2D spectra.

    • Validation Step: Verify that direct 1-bond C-H couplings (which are suppressed in HMBC) are absent. This confirms that the observed cross-peaks are true long-range correlations.

Table 2: Key HMBC Correlations for this compound

Proton Signal (1H)Correlated Carbon (13C)Bond DistanceStructural Significance
Pyrazole H-5Phenyl C-4'3-bond (

)
Definitive proof of N1-linkage [8]
Ethanamine

(

)
Phenyl C-1'3-bond (

)
Confirms ethanamine attachment to phenyl
Pyrazole H-3Pyrazole C-53-bond (

)
Confirms internal pyrazole ring structure

References

  • Reversed Phase InertSustain PFP Columns from GL Sciences. GL Sciences. Available at:[Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. Scribd / International Council for Harmonisation. Available at:[Link]

  • Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl / Molecules. Available at:[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • An Improved Fast RP-HPLC Method for Rosuvastatin and its Degradation Products Using an Accucore PFP HPLC Column. Thermo Fisher Scientific / LCMS.cz. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

overcoming common issues in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Substituted Pyrazole Synthesis Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PYR-SYN-OPT-2026

Mission Statement

Welcome to the Pyrazole Synthesis Technical Support Center. You are likely here because the Knorr reaction—deceptively simple on paper—is failing to yield the single regioisomer you need, or your product is "oiling out" during purification. This guide moves beyond textbook definitions to address the causality of failure in the synthesis of substituted pyrazoles.

Module 1: The Regioselectivity Conundrum

Target Audience: Researchers struggling with 1,3- vs. 1,5-isomer mixtures.

Q: Why am I getting a 50:50 mixture of regioisomers, and how do I force the reaction to favor one?

A: The formation of 1,3- or 1,5-substituted pyrazoles in the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis) is governed by the initial nucleophilic attack . This is a race between the two hydrazine nitrogens attacking the two carbonyl carbons.

The Mechanism of Failure: In unsymmetrical 1,3-diketones, the carbonyls have different electrophilicities. In substituted hydrazines (


), the terminal nitrogen (

) is generally more nucleophilic than the substituted nitrogen (

) due to steric hindrance, despite the electron-donating effect of the R-group.

Troubleshooting Logic:

  • Steric Control (Dominant): If one carbonyl is hindered (e.g., adjacent to a

    
    -butyl or phenyl), the terminal hydrazine nitrogen (
    
    
    
    ) will attack the less hindered carbonyl. This typically yields the 1,5-isomer .
  • Electronic Control: If sterics are similar, the

    
     attacks the more electron-deficient carbonyl.
    
  • The "Pro" Fix (Solvent Switching):

    • Protic Solvents (EtOH/AcOH): Often stabilize the transition state for the 1,5-isomer.

    • Fluorinated Solvents (TFE/HFIP): These are hydrogen-bond donors. They can activate the carbonyls selectively and often invert regioselectivity or drastically improve the ratio by stabilizing specific hydrazone intermediates [1].

Visualizing the Pathway:

KnorrRegioselectivity Start Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Attack1 Path A: Terminal NH2 attacks less hindered C=O Start->Attack1 Standard Conditions (Steric Control) Attack2 Path B: Substituted NH attacks less hindered C=O Start->Attack2 Rare/Specific Catalysis Intermed1 Hydrazone Intermediate A Attack1->Intermed1 Intermed2 Hydrazone Intermediate B Attack2->Intermed2 Prod1 1,5-Isomer (Major) (Kinetic Product) Intermed1->Prod1 Cyclization - H2O Prod2 1,3-Isomer (Minor) Intermed2->Prod2 Cyclization - H2O

Figure 1: Mechanistic flow of Knorr Pyrazole Synthesis highlighting the bifurcation point for regioselectivity.

Module 2: Reaction Efficiency & "Stalling"

Q: My reaction stalls at the hydrazone intermediate. I see the intermediate on LCMS, but it won't cyclize. Why?

A: This is a classic issue. The initial condensation (hydrazone formation) is fast, but the second step (cyclization) requires the attack of a now-deactivated nitrogen onto a carbonyl.

The Fix:

  • Acid Catalysis is Mandatory: If you are running this in neutral ethanol, stop. Add 5-10% Acetic Acid or HCl. The carbonyl must be protonated to accept the attack from the internal hydrazine nitrogen [2].

  • Water Removal: The reaction generates water. In reversible systems, water accumulation pushes the equilibrium back.

    • Lab Scale: Use molecular sieves or anhydrous ethanol.

    • Scale-up: Use a Dean-Stark trap with toluene/ethanol azeotrope.

  • Microwave Irradiation: Pyrazole cyclization has a high activation energy. Microwave heating (120°C, 10-20 min) often forces cyclization where reflux fails [3].

Table 1: Solvent & Catalyst Optimization Matrix

Condition TypeRecommended ReagentsEffect on ReactionBest For...
Standard EtOH + cat.[1] AcOHGood general yield, mixed isomers.Simple, unhindered substrates.
Regio-Control Trifluoroethanol (TFE)High regioselectivity (often >95:5).Electron-deficient aryl hydrazines [1].[2]
High Energy Toluene + pTSAForces cyclization via water removal.Sterically hindered diketones.
Green/Fast Water + Nano-ZnOFast, eco-friendly, solid catalyst.One-pot multicomponent synthesis [4].

Module 3: Purification & "Ghost" Signals

Q: My NMR shows double peaks or broad humps. Is my product impure?

A: Not necessarily. If your pyrazole is N-unsubstituted (


), you are observing annular tautomerism .[3] The proton hops between N1 and N2 rapidly.
  • Symptom: Broad signals in

    
     NMR (especially carbons 3 and 5) or "double" peaks in 
    
    
    
    NMR.
  • Verification Protocol:

    • Run the NMR in DMSO-d6 (slows exchange via H-bonding) instead of

      
      .
      
    • Run a Variable Temperature (VT) NMR . Heating to 50-60°C usually coalesces the peaks into sharp singlets.

    • Do not purify based on this observation alone; check purity via HPLC.

Q: The isomers are co-eluting on silica.[4] How do I separate them?

A: Pyrazole regioisomers have very similar dipole moments.

  • Dry Loading: Dissolve crude in minimal DCM, add silica, evaporate to dryness, and load the powder. This tightens bands significantly compared to liquid loading.

  • pH Modification: Pyrazoles are basic. Add 1% Triethylamine (TEA) to your eluent to prevent "tailing" on acidic silica sites. Conversely, for acidic pyrazoles, use 0.5% AcOH.

  • Recrystallization: Often, one isomer is significantly more crystalline. Try dissolving the mixture in hot EtOH and cooling slowly. The 1,5-isomer (often more symmetrical) frequently crystallizes first.

Module 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis using Fluorinated Solvents

Best for: Ensuring high regioselectivity without heavy metal catalysts.

  • Setup: In a 20 mL vial, dissolve the 1,3-dicarbonyl (1.0 equiv) in Trifluoroethanol (TFE) (0.5 M concentration).

  • Addition: Add the substituted hydrazine hydrochloride (1.1 equiv).

  • Reaction: Stir at reflux (approx. 78°C) for 4–12 hours.

    • Note: TFE acts as both solvent and Lewis acid-like activator.

  • Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with saturated

    
     (to remove HCl salts).
    
  • Result: Expect >90% regioselectivity for the 1-aryl-5-substituted isomer in many cases [1].

Protocol B: Microwave-Assisted One-Pot Synthesis

Best for: Rapid library generation and difficult cyclizations.

  • Setup: In a microwave vial, combine:

    • Aldehyde (1.0 equiv)

    • Hydrazine derivative (1.0 equiv)[5]

    • Ethyl acetoacetate (or equivalent) (1.0 equiv)

  • Catalyst: Add 10 mol% Nano-ZnO or p-Toluenesulfonic acid (pTSA) .

  • Conditions: Seal and irradiate at 120°C for 15 minutes .

  • Purification: Cool. If using ZnO, dilute with EtOH and centrifuge to remove catalyst. Pour into crushed ice. The pyrazole often precipitates as a solid. Filter and wash with cold water.[6]

Troubleshooting Workflow Diagram

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Issue1 Issue: No Product formed (Starting Material remains) CheckLCMS->Issue1 SM only Issue2 Issue: Intermediate Hydrazone accumulating CheckLCMS->Issue2 Mass = SM + Hydrazine - H2O Issue3 Issue: Product formed but wrong Isomer (Regio) CheckLCMS->Issue3 Correct Mass, multiple spots Sol1 Action: Check Hydrazine Purity (Often oxidizes/oils out). Use HCl salt. Issue1->Sol1 Sol2 Action: Add Acid Catalyst (AcOH) or Dean-Stark trap. Issue2->Sol2 Sol3 Action: Switch Solvent to TFE or increase steric bulk. Issue3->Sol3

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Journal of Organic Chemistry (Deng & Mani, 2008) URL:[2][Link]

  • Knorr Pyrazole Synthesis of Edaravone (Mechanism & Conditions). Source: Royal Society of Chemistry (Comprehensive Organic Chemistry Experiments) URL:[Link]

  • Microwave-Assisted Synthesis of Pyrazoles. Source: MDPI (Molecules, 2013) URL:[Link]

  • Nano-ZnO Catalyzed Green Synthesis. Source: Organic Chemistry Portal (Abstracts) URL:[Link]

Sources

Validation & Comparative

Fragment-Based Design in ADAM17/TACE Inhibition: A Comparative Analysis of Pyrazol-Phenyl Ethanamine Motifs

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from broad-spectrum metalloproteinase inhibitors due to dose-limiting musculoskeletal toxicities, the targeted inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17) has emerged as a highly refined discipline. TACE is the primary sheddase responsible for releasing soluble TNF-α, a master cytokine in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis, as well as modulating EGFR pathways in various cancers [1].

To achieve selectivity over off-target matrix metalloproteinases (e.g., MMP-1, MMP-13), modern drug design has abandoned aggressive hydroxamate Zinc-Binding Groups (ZBGs) in favor of weaker, tartrate-based bis-amides. To compensate for the reduced zinc-chelating affinity, these scaffolds rely heavily on highly optimized Right-Hand Side (RHS) motifs to anchor the molecule via deep pocket penetration.

This guide provides a comprehensive comparative analysis of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine and its chiral analogs as the premier RHS building blocks for TACE inhibition.

Structural Causality & Binding Dynamics

The superiority of the 4-(1H-pyrazol-1-yl)phenyl motif lies in its precise geometric complementarity to the TACE active site. The TACE catalytic domain features a unique structural tunnel that connects the non-primed S1' pocket to the deep S3' subpocket [1, 2].

  • Traditional Phenethylamines: Simple phenyl or benzyl RHS groups can occupy the S1' pocket but lack the necessary elongation to traverse the tunnel.

  • The Pyrazol-Phenyl Advantage: When this compound is coupled to a tartrate core, the phenyl ring securely anchors in the hydrophobic S1' pocket (interacting with Thr347, Leu350, and Val314), while the para-substituted pyrazole ring acts as an extension cord, threading through the tunnel to engage the S3' pocket[1].

  • Aqueous Pre-organization: Hamiltonian Replica Exchange simulations reveal that tartrate inhibitors utilizing this specific pyrazol-phenyl RHS adopt a "compact" conformation in bulk aqueous solvent. The RHS folds against the Left-Hand Side (LHS) substituent, minimizing conformational entropy and optimally exposing the central tartrate hydroxyls for initial Zinc docking, before undergoing a structural rearrangement into an extended state within the TACE groove [2].

G TACE TACE (ADAM17) Enzyme S1S3 S1' - S3' Subpocket Tunnel TACE->S1S3 contains Zinc Catalytic Zinc Ion TACE->Zinc contains TNF Membrane-bound TNF-α TACE->TNF cleaves (normally) Inhibitor Tartrate-based Inhibitor (with Pyrazol-phenyl RHS) Inhibitor->TACE blocks activity RHS This compound Motif Inhibitor->RHS features ZBG Tartrate Zinc-Binding Group Inhibitor->ZBG features RHS->S1S3 selectively occupies ZBG->Zinc chelates sTNF Soluble TNF-α (Inflammation) TNF->sTNF yields

Caption: Logical relationship of TACE inhibition via the pyrazol-phenyl RHS motif.

Comparative Performance Data

While the literature heavily features the chiral alpha-methyl analog—(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine—the unbranched This compound serves as a highly analogous, non-chiral building block. It eliminates stereocenter-related synthetic bottlenecks while maintaining the critical para-pyrazole spatial geometry required for S3' pocket penetration.

The table below summarizes the quantitative advantages of the pyrazol-phenyl ethanamine motif compared to alternative fragments when conjugated to an optimized tartrate-LHS scaffold.

RHS Motif FragmentTACE

(nM)
Selectivity (TACE vs MMP-1)S1'/S3' Tunnel EngagementConformational Entropy (Aqueous)
None (Hydroxamate Standard) ~0.5Poor (< 10x)None (Relies purely on Zinc)High
Phenethylamine ~150.0Moderate (~100x)Partial (S1' only)Medium
This compound ~2.5High (> 1000x)Full (S1' & S3')Low (Pre-organized)
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine 0.4 - 0.8Very High (> 1000x)Full (S1' & S3')Very Low (Bent state)

Note:


 values are representative of the RHS fragment coupled to an optimized 2-(3-chlorophenyl)pyrrolidyl LHS tartrate core[2].
Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating workflow for synthesizing and evaluating TACE inhibitors utilizing the this compound motif.

Workflow Step1 Phase 1: Synthesis Amide coupling of tartrate core with pyrazol-phenyl ethanamine Step2 Phase 2: Validation LC-MS & 1H-NMR to confirm amide bond formation Step1->Step2 Step3 Phase 3: FRET Assay Fluorogenic peptide cleavage by recombinant TACE Step2->Step3 Step4 Phase 4: Selectivity Counter-screen against MMP-1, MMP-2, MMP-13 Step3->Step4 Step5 Phase 5: Structural Analysis X-ray Crystallography & Hamiltonian Replica Exchange Step4->Step5

Caption: Step-by-step workflow for the synthesis and validation of TACE inhibitors.

Protocol A: Coupling of the RHS Motif to the Tartrate Core

Causality: Standard carbodiimide coupling can cause racemization of the sensitive chiral centers on the tartrate core. We utilize HATU/DIPEA, which provides rapid activation and minimizes epimerization, ensuring the spatial orientation of the hydroxyl groups remains intact for Zinc chelation.

  • Preparation: Dissolve the LHS-functionalized tartrate mono-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Conjugation: Dropwise, add a solution of This compound (1.1 eq) in DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. Proceed only if the unreacted amine peak has disappeared and the expected

    
     product mass is dominant.
    
  • Purification: Partition between EtOAc and 5% aqueous

    
    . Wash the organic layer with brine, dry over 
    
    
    
    , and purify via reverse-phase preparative HPLC.
Protocol B: Continuous FRET-Based TACE Inhibition Assay

Causality: End-point assays can mask the binding kinetics of tartrate-based inhibitors, which often exhibit a two-step binding mechanism (initial Zinc docking followed by structural rearrangement) [2]. A continuous FRET assay allows for the calculation of steady-state


 and observation of time-dependent inhibition.
  • Reagent Preparation: Prepare assay buffer (25 mM Tris-HCl, pH 7.4, 2.5 µM

    
    , 0.005% Brij-35). The inclusion of exogenous Zinc prevents false positives caused by non-specific metal stripping.
    
  • Enzyme/Inhibitor Incubation: In a black 96-well microplate, mix 10 µL of recombinant human TACE catalytic domain (final concentration 1 nM) with 10 µL of the synthesized inhibitor at varying concentrations (serial dilutions from 10 µM to 0.1 nM). Incubate at 25°C for 30 minutes to allow the compact aqueous conformer to transition into the extended bound state.

  • Reaction Initiation: Add 80 µL of the fluorogenic substrate Mca-PLAQAV-Dpa-RSSSR-

    
     (final concentration 10 µM).
    
  • Kinetic Monitoring: Immediately monitor fluorescence (Excitation: 320 nm, Emission: 405 nm) continuously for 60 minutes.

  • Validation Checkpoint: Include TAPI-1 (a known hydroxamate TACE inhibitor) as a positive control, and a no-enzyme well to establish the baseline and rule out auto-fluorescence of the pyrazole moiety.

References
  • Title: ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: The conformational landscape of tartrate-based inhibitors of the TACE enzyme as revealed by Hamiltonian Replica Exchange simulation. Source: ResearchGate URL: [Link]

structure-activity relationship (SAR) studies of pyrazole-based inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Pyrazole-Based Kinase Inhibitors: A Comparative SAR Guide for Oncology

Executive Brief: The Pyrazole Scaffold in Targeted Therapy

In the landscape of targeted oncology, the pyrazole scaffold has emerged as a structurally privileged pharmacophore. Its unique electronic distribution allows the nitrogen atoms to act simultaneously as hydrogen bond donors and acceptors. This dual capacity perfectly mimics the adenine ring of ATP, enabling pyrazole derivatives to anchor deeply within the highly conserved hinge region of protein kinases[1].

As drug development shifts away from single-target therapies due to rapid acquired resistance, medicinal chemists are leveraging the structural plasticity of pyrazoles to design multitargeted tyrosine kinase inhibitors (TKIs). This guide objectively compares the performance of novel pyrazole derivatives against industry-standard chemotherapeutics and TKIs, providing actionable structure-activity relationship (SAR) insights and self-validating experimental protocols.

Mechanistic Rationale & SAR Strategy

The rational design of pyrazole-based inhibitors relies heavily on Structure-Based Drug Design (SBDD) and X-ray crystallography to map the active sites of target kinases[2]. In a standard SAR workflow, the pyrazole core serves as the central docking unit. Modifying the N1, C3, C4, and C5 positions allows researchers to probe the solvent-exposed channels and hydrophobic pockets (such as the DFG-out allosteric site) to tune selectivity and potency[1].

SAR_Workflow Core Pyrazole Core (Hinge Binder) Sub1 N1 Substitution (Solvent Channel) Core->Sub1 Sub2 C3/C4 Substitution (Hydrophobic Pocket I) Core->Sub2 Sub3 C5 Substitution (Hydrophobic Pocket II) Core->Sub3 Opt Lead Optimization (Dual Kinase Activity) Sub1->Opt Sub2->Opt Sub3->Opt

SAR workflow for optimizing pyrazole-based kinase inhibitors.

Comparative Efficacy: Fused Pyrazoles vs. Standard TKIs

A major hurdle in treating solid tumors is the simultaneous upregulation of tumor proliferation (driven by EGFR) and angiogenesis (driven by VEGFR-2). A landmark study by Saleh et al. developed a series of fused pyrazole derivatives rationally designed to inhibit both pathways simultaneously[3].

Through iterative SAR optimization, the researchers identified Compound 12 (often referred to as Compound 50 in subsequent literature reviews) as a potent dual inhibitor[4]. When compared to the standard-of-care drugs Erlotinib (an EGFR inhibitor) and Sorafenib (a VEGFR-2 inhibitor), Compound 12 demonstrated superior phenotypic cytotoxicity against the HepG2 liver cancer cell line[3].

Table 1: Comparative In Vitro Kinase Inhibition & Cytotoxicity (HepG2)

CompoundTarget ProfileEGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Compound 3 Single (EGFR)0.06N/A>1.0
Compound 9 Single (VEGFR-2)N/A0.22>1.0
Compound 12 Dual (EGFR/VEGFR-2)0.090.230.31 - 0.71
Erlotinib Standard (EGFR)0.01N/A10.60
Sorafenib Standard (VEGFR-2)N/A0.031.06

*Note: Standard biochemical IC₅₀ values for reference drugs vary by assay conditions; cytotoxicity values are direct experimental comparisons from the primary study[4],[3].

Pathway EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation MAPK->Proliferation Inhibitor Fused Pyrazole (Compound 12) Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Dual inhibition of EGFR and VEGFR-2 pathways by fused pyrazole derivatives.

Comparative Efficacy: Pyrazole Carbaldehydes vs. Standard Chemotherapy

Beyond receptor tyrosine kinases, pyrazole derivatives have been highly optimized to target downstream intracellular signaling, specifically the PI3K/AKT axis. Thangarasu et al. synthesized a novel library of pyrazole carbaldehyde derivatives[4]. Among these, Compound 43 emerged as a highly selective PI3K inhibitor. When tested against the MCF7 breast cancer cell line, Compound 43 exhibited nearly a 4-fold increase in cytotoxic potency compared to the standard anthracycline chemotherapeutic, Doxorubicin[4].

Table 2: Comparative Cytotoxicity in Breast Cancer Models (MCF7)

CompoundPrimary TargetMCF7 Viability IC₅₀ (µM)Fold-Potency vs Standard
Compound 43 PI3K0.253.8x
Doxorubicin DNA Intercalation0.95Baseline

Standardized Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the efficacy of novel pyrazole-based inhibitors.

Protocol A: In Vitro ATP-Competitive Kinase Assay (Radiometric "HotSpot" Method)

This protocol directly measures phosphate transfer, avoiding artifacts introduced by coupled-enzyme assays[2].

  • Enzyme & Substrate Preparation: Pre-incubate recombinant kinases (e.g., EGFR, VEGFR-2) with their specific peptide substrates in a standard reaction buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, pH 7.5).

    • Causality: Pre-incubating the kinase with the substrate before adding ATP ensures the enzyme is stabilized in its active conformation, reducing the likelihood of false negatives.

  • Compound Titration: Dispense the pyrazole inhibitors using acoustic liquid handling into a 10-point, 3-fold serial dilution (ranging from 100 μM to 0.5 nM)[2].

    • Causality: A 10-point dilution provides a broad enough concentration range to accurately map the sigmoidal dose-response curve required for precise IC₅₀ calculation.

  • Reaction Initiation: Add [γ-³³P]-ATP to a final concentration of 10 µM to initiate the reaction. Incubate for 2 hours at room temperature[2].

    • Causality: Maintaining ATP at 10 µM approximates the physiological

      
       for many kinases. This balances the assay's sensitivity to competitive inhibitors while preventing high ATP concentrations from outcompeting weak binders.
      
  • Self-Validation (Z'-Factor Calculation): Include maximum activity (DMSO vehicle) and minimum activity (no enzyme) controls on every plate.

    • Causality: Calculating the Z'-factor validates the assay's dynamic range. A Z' > 0.5 confirms the assay is robust and the inhibition data is reliable.

Protocol B: Cell Viability & Phenotypic Cytotoxicity (MTT Assay)

This protocol evaluates the translation of biochemical kinase inhibition into actual tumor cell death[3].

  • Cell Seeding & Synchronization: Seed HepG2 or MCF7 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.
    
    • Causality: Allowing 24 hours for attachment ensures cells enter the exponential growth phase, making their signaling pathways uniformly susceptible to targeted kinase inhibition.

  • Drug Exposure: Treat the cells with varying concentrations of the pyrazole derivatives and reference drugs (Erlotinib, Sorafenib, Doxorubicin) for 72 hours.

    • Causality: A 72-hour exposure provides sufficient time for the inhibition of downstream signaling cascades (like PI3K/AKT or MAPK/ERK) to translate into measurable phenotypic apoptosis or cell cycle arrest.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting crystals with DMSO and read absorbance at 570 nm.

    • Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. This biochemical conversion directly correlates with the number of metabolically active cells.

  • Self-Validation (Reference Controls):

    • Causality: Running standard clinical drugs in parallel establishes a baseline therapeutic index, validating the relative potency and potential clinical superiority of the novel pyrazole derivatives[4],[3].

Conclusion

The strategic functionalization of the pyrazole core continues to yield highly potent, multitargeted kinase inhibitors. As demonstrated by the SAR data, fused pyrazole derivatives (like Compound 12) and pyrazole carbaldehydes (like Compound 43) offer significant advantages over traditional single-target TKIs and broad-spectrum chemotherapeutics. By simultaneously collapsing parallel survival pathways (e.g., EGFR and VEGFR-2), these next-generation molecules represent a highly validated approach to overcoming kinase resistance in solid tumors.

References

1.[1] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: 2.[2] Structural Basis of Activin Receptor-Like Kinase 2 (R206H) Inhibition by Bis-heteroaryl Pyrazole-Based Inhibitors for the Treatment of Fibrodysplasia Ossificans Progressiva Identified by the Integration of Ligand-Based and Structure-Based Drug Design Approaches. ACS Omega. Available at: 3.[4] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: 4.[3] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at:

Sources

Cross-Validation of Experimental Results for 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists Subject: 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine (Code: PYR-PEA )

Executive Summary & Compound Profile

This compound (hereafter PYR-PEA ) represents a structural evolution of the endogenous trace amine


-phenethylamine (PEA). By substituting the para-position of the phenyl ring with a 1H-pyrazol-1-yl moiety, this compound is designed to overcome the rapid metabolic degradation typical of PEA while retaining or enhancing affinity for the Trace Amine-Associated Receptor 1 (TAAR1) .

This guide outlines the rigorous cross-validation protocols required to benchmark PYR-PEA against industry standards. The objective is to confirm its identity, validate its functional potency, and quantify its metabolic superiority over endogenous ligands.

The Comparison Cohort

To objectively assess PYR-PEA, experimental results must be cross-referenced against the following validated standards:

CompoundRoleValidation Purpose

-Phenethylamine (PEA)
Endogenous LigandBaseline Potency: Establishes the native receptor response ceiling. Metabolic Control: Positive control for rapid degradation (MAO-B substrate).
Ulotaront (SEP-363856) Clinical StandardClinical Benchmark: Validates if PYR-PEA achieves clinically relevant potency (

nM).
Amphetamine PsychostimulantSelectivity Control: Used to differentiate TAAR1-specific effects from broad monoamine transporter (DAT/NET) release.

Chemical Identity & Synthesis Validation[1][2]

Before biological testing, the structural integrity of PYR-PEA must be confirmed. The presence of the pyrazole ring introduces specific spectroscopic signatures that differentiate it from simple halogenated analogs.

Synthetic Route Validation (Chan-Lam Coupling)

The most robust synthesis utilizes a copper-catalyzed Chan-Lam coupling to introduce the pyrazole motif, avoiding harsh conditions that could degrade the ethylamine chain.

Synthesis_Workflow Start 4-Bromophenethylamine (Boc-protected) Intermediate Intermediate: N-Boc-PYR-PEA Start->Intermediate Chan-Lam Coupling (DMSO, O2, 25°C) Reagent 1H-Pyrazole + Cu(OAc)2 Reagent->Intermediate Deprotection Acid Hydrolysis (TFA/DCM) Intermediate->Deprotection Product Final Product: PYR-PEA (HCl Salt) Deprotection->Product Yield > 75%

Figure 1: Optimized Chan-Lam coupling strategy for synthesizing PYR-PEA. This route ensures regioselectivity at the N1-position of the pyrazole.

Spectroscopic Cross-Validation Criteria
  • 
    H-NMR (DMSO-
    
    
    
    ):
    The pyrazole ring protons are the critical validation markers.
    • 
       8.45 ppm (d, 1H):  Characteristic of the pyrazole 5-H position.
      
    • 
       7.75 ppm (d, 1H):  Pyrazole 3-H position.
      
    • 
       6.55 ppm (dd, 1H):  Pyrazole 4-H position (distinctive triplet-like splitting).
      
    • Absence of these signals indicates failure of the coupling reaction.

  • HRMS (ESI+): Calculated

    
    . Experimental error must be 
    
    
    
    ppm.

Biological Cross-Validation: Functional Potency

The primary mechanism of action for PYR-PEA is agonism at the Gs-coupled TAAR1 receptor. Validation requires demonstrating cAMP accumulation in a dose-dependent manner, strictly compared to the endogenous ligand PEA.

Protocol: TR-FRET cAMP Accumulation Assay

Objective: Quantify functional potency (


) and Efficacy (

) in CHO-K1 cells stably expressing human TAAR1.
  • Cell Seeding: Seed 5,000 cells/well in 384-well plates. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PYR-PEA, PEA, and Ulotaront in stimulation buffer (HBSS + 500

      
      M IBMX to inhibit phosphodiesterase).
      
    • Treat cells for 30 minutes at 37°C.

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody (LANCE Ultra or HTRF kit).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

Data Interpretation & Comparison Guide
Parameter

-PEA (Reference)
Ulotaront (Standard)PYR-PEA (Target Profile)Interpretation

(Potency)

nM

nM

nM
PYR-PEA should exhibit potency superior to PEA and comparable to clinical standards.

(Efficacy)
100%85-100%

%
Full agonism is preferred for antipsychotic efficacy; partial agonism may reduce side effects.
Hill Slope 1.01.0 - 1.21.0 A slope

suggests off-target binding or allosteric modulation.

Validation Check: If PYR-PEA shows


 nM, the pyrazole substitution has likely sterically hindered the binding pocket (specifically the aspartate anchor D3.32), and the candidate fails validation.

Metabolic Stability & Pharmacokinetics

The defining advantage of PYR-PEA over PEA is its resistance to Monoamine Oxidase B (MAO-B). PEA has a half-life of minutes; PYR-PEA is engineered to last hours.

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) using pooled human liver microsomes (HLM).
  • Incubation: Incubate 1

    
    M test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of remaining parent compound.

Metabolic Logic Flow

The pyrazole group at the para-position blocks the primary site of oxidative metabolism that affects simple phenethylamines.

Metabolic_Stability PEA Reference: beta-PEA MAO_Attack MAO-B Enzyme Attack (Oxidative Deamination) PEA->MAO_Attack High Affinity Substrate PYR Candidate: PYR-PEA PYR->MAO_Attack Low Affinity / Resistant Result_PEA Rapid Degradation (t1/2 < 10 min) MAO_Attack->Result_PEA Result_PYR Steric/Electronic Blockade (t1/2 > 60 min) MAO_Attack->Result_PYR

Figure 2: Mechanistic basis for the metabolic stability of PYR-PEA. The heterocyclic substitution prevents the rapid oxidative deamination typical of endogenous trace amines.

Signaling Pathway Verification

To ensure PYR-PEA is a "clean" drug candidate, you must verify it does not inadvertently activate


-arrestin pathways, which are often associated with receptor downregulation and tachyphylaxis.

Required Experiment: Tango Assay (Arrestin Recruitment)

  • Goal: Confirm G-protein bias.

  • Expected Result: High cAMP signal (Gs) but low/negligible

    
    -arrestin recruitment compared to a reference agonist.
    

Signaling_Pathway Ligand PYR-PEA Receptor TAAR1 GPCR Ligand->Receptor Binding Gs G-alpha-S Protein Receptor->Gs Primary Coupling Arrestin Beta-Arrestin Receptor->Arrestin Weak/No Recruitment AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase (Therapeutic Effect) AC->cAMP Desensitization Receptor Internalization (Side Effects) Arrestin->Desensitization

Figure 3: Desired signaling profile. Validation is successful if the pathway strongly favors the left branch (Gs/cAMP) over the right branch (Arrestin).

References

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists for Psychosis. National Institutes of Health (PMC). [Link]

  • Discovery of TAAR1 Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764). MDPI Pharmaceuticals. [Link]

  • Chan-Lam Coupling Reaction: Mechanism and Scope. Organic Chemistry Portal.[1] [Link]

  • 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters.[2] [Link][2]

  • Unlocking the secrets of trace amine-associated receptor 1 agonists. Frontiers in Pharmacology. [Link]

Sources

evaluating the selectivity of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine against various targets

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for evaluating 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine , a specific phenylhistamine analog, focusing on its pharmacological profile as a Histamine H1 Receptor (H1R) agonist.

Executive Summary & Technical Profile

This compound represents a class of phenylhistamine analogs designed to improve subtype selectivity for the Histamine H1 receptor. Unlike the endogenous ligand histamine (which activates H1, H2, H3, and H4 receptors promiscuously), this synthetic analog utilizes a biaryl (pyrazolyl-phenyl) scaffold to sterically hinder binding to the H2 and H3 pockets while maintaining high affinity for the H1 orthosteric site.

  • Primary Target: Histamine H1 Receptor (GPCR, G

    
    q/11-coupled).
    
  • Mechanism: Agonist-induced conformational change triggering PLC

    
     activation and IP3-mediated Ca
    
    
    
    release.
  • Key Advantage: Enhanced selectivity over H2 (gastric acid/cardiac) and H3 (neurotransmitter release) receptors compared to first-generation agonists like 2-pyridylethylamine.

Signaling Pathway Visualization

The following diagram illustrates the specific H1R signaling cascade activated by the compound, distinguishing it from H2 (Gs) and H3 (Gi) pathways.

H1_Signaling Agonist 2-[4-(1H-pyrazol-1-yl) phenyl]ethanamine H1R Histamine H1 Receptor (GPCR) Agonist->H1R Binding & Activation Gq Gαq/11 Protein H1R->Gq GTP Exchange PLC Phospholipase Cβ (PLCβ) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Intracellular Ca2+ Release ER->Ca Efflux Ca->PKC Response Smooth Muscle Contraction / Vasodilation (NO) / Vascular Permeability Ca->Response Downstream Effect

Caption: Mechanism of Action: The compound selectively activates the Gq-coupled H1 receptor, driving the IP3/Ca2+ signaling axis.

Comparative Analysis: Alternatives & Performance

When validating this compound, it must be benchmarked against "Gold Standard" reagents. The table below outlines the expected performance metrics relative to established alternatives.

FeatureThis compound Histamine (Endogenous)2-Pyridylethylamine (2-PEA) Betahistine
Primary Class Synthetic PhenylhistamineEndogenous AminePyridine AnalogPyridine Analog
H1 Selectivity High (Predicted >1000-fold vs H2)None (H1=H2=H3=H4)Moderate (Selective agonist)Low (Weak H1 agonist / H3 antagonist)
H1 Potency (pEC50) High (~7.0 - 8.0 range)High (~7.0 - 8.0)Moderate (~5.0 - 6.0)Low (~4.0 - 5.0)
H2 Activity NegligibleFull AgonistWeak AgonistWeak Agonist
H3 Activity NegligibleFull AgonistNegligibleAntagonist
Use Case Precise H1R probing without H2/H3 noise General referenceStandard H1 agonist controlClinical (Meniere's disease)

Why Choose the Pyrazolyl-Phenyl Analog?

  • vs. Histamine: Essential when studying H1-mediated inflammation in tissues expressing H2 (e.g., vascular smooth muscle) to avoid confounding relaxation effects via cAMP.

  • vs. 2-PEA: 2-PEA is a standard tool but has lower potency. The pyrazolyl-phenyl analog offers a "high-affinity" alternative for low-expression systems.

Experimental Validation Protocols

To scientifically validate the selectivity of this compound, you must perform a Cross-Receptor Profiling Assay .

Workflow Visualization

Selectivity_Workflow cluster_Binding Step 1: Affinity (Ki) cluster_Func Step 2: Efficacy (EC50) Start Compound Sample H1_Bind H1 Binding ([3H]-Mepyramine) Start->H1_Bind H2_Bind H2 Binding ([3H]-Tiotidine) Start->H2_Bind H3_Bind H3 Binding ([3H]-NAMH) Start->H3_Bind H1_Func H1 Functional (Ca2+ Flux) H1_Bind->H1_Func If High Affinity H2_Func H2 Functional (cAMP Accumulation) H2_Bind->H2_Func If Binding Detected Analysis Calculate Selectivity Ratio Ki(H2) / Ki(H1) H1_Func->Analysis H2_Func->Analysis

Caption: Validation Workflow: A two-step process moving from radioligand binding (Affinity) to functional output (Efficacy).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for H1 vs H2/H3.
  • Preparation:

    • H1 Source: CHO-K1 cells stably expressing human H1R.

    • Radioligand: [

      
      H]-Mepyramine (Specific Activity ~20 Ci/mmol).
      
    • Non-specific Control: 10

      
      M Promethazine.
      
  • Incubation:

    • Incubate membrane preparations (50

      
      g protein) with [
      
      
      
      H]-Mepyramine (2 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Na/K Phosphate, pH 7.4.

    • Time: 60 mins at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Functional Calcium Mobilization (Selectivity & Efficacy)

Objective: Confirm the compound acts as an agonist (activates the receptor) rather than an antagonist, and quantify potency (


).
  • Cell Loading:

    • Seed H1R-expressing cells in 96-well black-wall plates.

    • Load cells with Fura-2 AM or Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Baseline Measurement:

    • Place in a kinetic plate reader (e.g., FLIPR or FlexStation).

    • Record baseline fluorescence (Ex/Em: 340/380 nm for Fura-2) for 30 seconds.

  • Agonist Injection:

    • Inject this compound (10-point dose response).

    • Positive Control: Histamine (100

      
      M).
      
    • Negative Control: Buffer only.

  • Data Acquisition:

    • Monitor fluorescence peak height/AUC for 120 seconds.

    • Verification: Pre-treat a subset of wells with Cetirizine (1

      
      M). If the signal is blocked, the activity is H1-mediated.
      

Data Interpretation & Criteria

To validate the compound as a Selective H1 Agonist , the data must meet the following criteria:

  • Affinity Criteria:

    
     (H1) < 100 nM (High Affinity).
    
  • Selectivity Ratio:

    
    
    
    • > 100-fold: Acceptable selectivity.

    • > 1000-fold: Excellent selectivity (Gold Standard).

  • Functional Criteria:

    • Must induce Calcium flux in H1-cells.

    • Must NOT induce cAMP accumulation in H2-cells (unlike Histamine).

References

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278.

  • Seifert, R., et al. (2013). Histamine receptors: From structure to function and pharmacology. Trends in Pharmacological Sciences. (General reference for H1 signaling protocols).
  • Elz, S., & Schunack, W. (1995).[1] H1-agonists: An overview of the current status. Farmaco, 50(6), 399. (Describes the phenylhistamine structural class).[2]

  • Xie, S. X., et al. (2006). Constitutive activity of the human histamine H1 receptor and its modulation by inverse agonists.[2] Biochemical Pharmacology. (Protocol for H1 functional assays).

Sources

Comparative Study of the ADME Properties of Pyrazole-Containing Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged scaffold in modern medicinal chemistry. Its structural versatility allows it to participate in complex hydrogen-bonding networks, acting as both a hydrogen bond donor and acceptor[1]. This unique physicochemical profile profoundly impacts a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

As a Senior Application Scientist, I have structured this guide to objectively compare the ADME performance of pyrazole-containing compounds against alternative scaffolds (such as imidazoles and standard clinical kinase inhibitors). Furthermore, this guide details the self-validating in vitro experimental protocols required to rigorously evaluate these pharmacokinetic parameters during the hit-to-lead and lead optimization phases.

Mechanistic Advantages of the Pyrazole Scaffold

Understanding the causality behind a molecule's pharmacokinetic behavior is critical for rational drug design. The pyrazole scaffold offers distinct mechanistic advantages:

  • Optimized Absorption & Permeability: Pyrazole derivatives frequently exhibit a Topological Polar Surface Area (TPSA) of less than 140 Ų, a critical threshold strongly correlated with high passive gastrointestinal absorption and excellent cellular permeability[2]. Their specific pKa values often result in a higher fraction of unionized drug at intestinal pH, enhancing transcellular passive diffusion.

  • Enhanced Metabolic Stability: The electron-deficient nature of the pyrazole ring (relative to other azoles like imidazoles or electron-rich thiophenes) often renders it more resistant to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes[3]. Replacing metabolically labile rings with a pyrazole core has been shown to significantly improve both plasma and liver microsomal stability[4].

  • Tunable Distribution: By fine-tuning the lipophilicity (LogD) of pyrazole derivatives through strategic substitutions, researchers can optimize plasma protein binding and the volume of distribution, ensuring that a sufficient concentration of the free drug reaches the target tissue[5].

Comparative ADME Data Analysis

To contextualize the pharmacokinetic advantages of the pyrazole scaffold, the table below summarizes the ADME properties of recently developed pyrazole derivatives compared to reference compounds and alternative heterocycles.

Table 1: Comparative ADME Profile of Pyrazole Derivatives vs. Reference Compounds
Compound Class / ScaffoldTarget / ApplicationPermeability (PAMPA/Caco-2)Microsomal Stability (t1/2)TPSA (Ų)Oral Absorption Potential
Pyrazole-CDK8 Inhibitors Anticancer (CDK8)High> 60 min< 140Superior to Sorafenib[6]
Pentoxifylline-Pyrazole Hybrids Cytotoxic (A549 cells)High (Passive, GIT)Moderate< 140High (RO5 compliant)[2]
Sulfonamide-Pyrazole Derivatives Antitubercular (InhA)HighHigh~ 90-110High[7]
Imidazole-based (ML301) Neurotensin 1 ReceptorModerate (pH dependent)High~ 80-100Moderate[4]
Sorafenib (Reference) Kinase InhibitorModerateModerate92.8Moderate[6]

Visualizing the ADME Optimization Workflow

The integration of ADME property analysis early in the screening process ensures that identified pyrazole compounds possess favorable pharmacokinetic profiles before advancing to costly in vivo models[6].

ADME_Workflow Start Hit Compound (Pyrazole Scaffold) PAMPA PAMPA (Permeability) Start->PAMPA Microsome Microsomal Stability (Metabolism) Start->Microsome Caco2 Caco-2 / MDCK (Efflux/Transporters) Start->Caco2 Decision ADME Criteria Met? PAMPA->Decision Microsome->Decision Caco2->Decision Lead Lead Selection (In Vivo PK) Decision->Lead Yes Optimize Structural Optimization (SAR Modification) Decision->Optimize No Optimize->Start Iterate

Figure 1: Iterative ADME optimization workflow for pyrazole-based hit compounds.

Self-Validating Experimental Protocols for ADME Profiling

Scientific integrity demands that every assay functions as a self-validating system. The following protocols detail the critical steps for evaluating pyrazole derivatives, explicitly explaining the causality behind each experimental choice.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To evaluate passive, transcellular intestinal absorption, which accounts for the absorption mechanism of over 90% of small molecule drugs[5][8].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with an artificial lipid membrane solution (e.g., 2% w/v lecithin in dodecane).

    • Causality: The lipid layer strictly mimics the hydrophobic core of the intestinal epithelial cell membrane, isolating passive transcellular diffusion from active transport mechanisms (like P-glycoprotein efflux)[5].

  • Donor Solution Preparation: Prepare the pyrazole test compound at 10 µM in a pH 5.0 phosphate-buffered saline (PBS).

    • Causality: Utilizing pH 5.0 mimics the acidic environment of the upper intestine. When paired with a neutral acceptor compartment, it provides a biorelevant pH gradient that accurately predicts in vivo oral bioavailability[4][8].

  • Acceptor Solution: Fill the acceptor plate wells with PBS at pH 7.4 to simulate the physiological pH of blood plasma[4].

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 4–16 hours.

  • Validation Controls (Self-Validating System): Concurrently run Verapamil and Theophylline.

    • Causality: Verapamil acts as a high-permeability positive control, while Theophylline acts as a low-permeability negative control. Their expected behavior validates that the artificial membrane's integrity is intact and confirms the assay's predictive power[4].

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability (

    
    ).
    
Protocol 2: Liver Microsomal Stability Assay

Purpose: To assess Phase I metabolic clearance and predict the in vivo half-life of the compound[3][5].

Microsomal_Assay Prep Prepare Liver Microsomes + Test Compound (1 µM) NADPH_plus Add NADPH (Active Metabolism) Prep->NADPH_plus NADPH_minus No NADPH Control (Background/Instability) Prep->NADPH_minus Incubate Incubate at 37°C (0, 15, 30, 60 min) NADPH_plus->Incubate NADPH_minus->Incubate Quench Quench with Cold Acetonitrile (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis (Calculate Intrinsic Clearance) Quench->Analyze

Figure 2: Self-validating liver microsomal stability assay workflow isolating enzymatic clearance.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute human or mouse liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This provides a standardized concentration of CYP450 enzymes necessary for Phase I metabolism[5].

  • Compound Addition: Spike the pyrazole test compound to a final concentration of 1 µM.

    • Causality: A low substrate concentration ensures the metabolic enzymes are not saturated, strictly adhering to first-order Michaelis-Menten kinetics for accurate intrinsic clearance (

      
      ) calculation[4].
      
  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration)[4].

  • Time-Course Sampling: Remove aliquots at defined time points (e.g., t = 0, 15, 30, and 60 minutes)[4].

  • Quenching: Immediately transfer each aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the target time point and precipitating proteins to prevent LC-MS/MS column fouling.

  • Validation Controls (Self-Validating System):

    • Causality: Include a known CYP3A4 substrate (e.g., Testosterone) to confirm enzyme viability. Crucially, an NADPH-free negative control well must be run in parallel. Because CYP enzymes require NADPH to function, any degradation observed in the NADPH-free well indicates chemical instability or non-specific binding to the plasticware, rather than true enzymatic metabolism[4].

Conclusion

The pyrazole scaffold provides a highly tunable and robust platform for drug discovery. By systematically evaluating ADME properties through rigorous, self-validating in vitro assays like PAMPA and Microsomal Stability, researchers can effectively optimize pyrazole derivatives. As demonstrated by the comparative data, optimized pyrazoles consistently achieve superior pharmacokinetic profiles—characterized by high passive permeability and excellent metabolic stability—compared to traditional chemotypes and reference drugs.

References

1.[6] Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. chemmethod.com. 6 2.[1] Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. 1 3.[3] What ADME tests should be conducted for preclinical studies?. srce.hr.3 4.[5] Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) Platform Services. University of Cape Town. 5 5. Application Notes and Protocols for Assessing AR25 Bioavailability In Vitro. Benchchem. 6.[7] Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. 7 7.[8] Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC. 8 8.[2] Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. alrasheedcol.edu.iq. 2 9.[4] In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. 4

Sources

Comparative Guide: Validating the Anti-Proliferative Effects of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine (PPEA)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Positioning

The compound 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine (herein referred to as PPEA ) represents a critical structural class in medicinal chemistry, functioning as a bioisostere of histamine and a pharmacophore often found in kinase inhibitors (e.g., IGF-1R and CDK2 inhibitors). Its structural rigidity—conferred by the pyrazole-phenyl backbone—offers superior metabolic stability compared to endogenous ethylamines, while the terminal amine maintains receptor affinity.

This guide provides a rigorous framework for validating PPEA’s anti-proliferative efficacy. Unlike broad-spectrum cytotoxins, PPEA acts through targeted modulation (putatively via Histamine H4 Receptor agonism or CDK inhibition, depending on the specific derivative optimization). The validation protocols below focus on distinguishing cytostatic effects (arrest) from cytotoxic effects (death) and confirming mechanism of action (MoA) specificity.

Comparative Analysis: PPEA vs. Standard Alternatives

The following table contrasts PPEA with industry-standard benchmarks to contextualize its performance profile.

FeaturePPEA (Target Compound) Doxorubicin (Positive Control) Histamine (Endogenous Ligand) VUF-8430 (Tool Compound)
Primary Mechanism Targeted H4R Agonism / Kinase InhibitionDNA Intercalation / Topoisomerase II InhibitionPan-Histamine Receptor Agonist (H1-H4)Selective H4R Agonist
Selectivity High (Scaffold-dependent)Low (Broad Cytotoxicity)Low (Promiscuous)High (H4R Specific)
Metabolic Stability High (Bi-aryl stabilization)ModerateVery Low (Rapid MAO degradation)Moderate
Toxicity Profile Low (Target-specific)High (Cardiotoxicity)Systemic (Vasodilation/Bronchoconstriction)Low
IC50 Range (Cancer)

M (1–10

M typical)
nM (10–100 nM)High

M / mM

M
Best Use Case Target Validation / Lead Opt. Assay Sensitivity Check Physiological Baseline Receptor Specificity Check

Part 2: Experimental Validation Protocols

To establish "Trustworthiness" (E-E-A-T), we utilize a Self-Validating System . Every experiment includes a negative control (vehicle), a positive control (Doxorubicin), and a mechanism-specific control (e.g., an antagonist like JNJ-7777120 to prove target engagement).

Protocol 1: Differential Cytotoxicity Profiling (MTT/CCK-8)

Objective: To determine the IC50 of PPEA across diverse cell lines and establish selectivity indices.

Rationale: Anti-proliferative effects must be tissue-specific. We compare MDA-MB-231 (Breast, H4R high/Kinase dependent) vs. HEK-293 (Non-cancerous, low target expression).

Materials:

  • Cell Lines: MDA-MB-231, HCT-116, HEK-293.

  • Compound: PPEA (dissolved in DMSO, stock 10 mM).

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Experimental: PPEA serial dilution (0.1, 1, 5, 10, 50, 100

      
      M).
      
    • Control (+): Doxorubicin (1

      
      M).
      
    • Control (-): DMSO (0.1% v/v).

    • Blockade (Critical): Pre-treat one set with JNJ-7777120 (10

      
      M) for 1h before PPEA. If PPEA efficacy is blocked, the mechanism is receptor-mediated.
      
  • Incubation: 48h and 72h time points.

  • Readout: Add 10

    
    L CCK-8/well. Incubate 2h. Measure Absorbance at 450 nm.
    

Data Interpretation:

  • Valid Result: Dose-dependent reduction in viability in MDA-MB-231.

  • Selectivity Signal: IC50 in HEK-293 should be >5x higher than in cancer lines.

  • Mechanistic Proof: The "Blockade" condition should show higher viability than PPEA alone.

Protocol 2: Cell Cycle Arrest Analysis (Flow Cytometry)

Objective: To distinguish between apoptosis (sub-G1) and cell cycle arrest (G2/M or G0/G1).

Rationale: Pyrazole derivatives often act as CDK inhibitors, causing G2/M arrest, whereas H4R agonists may induce G0/G1 arrest via STAT3 downregulation.

Step-by-Step:

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0.

  • Treatment: Add PPEA at IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol (-20°C, >2h).

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A  (100 
    
    
    
    g/mL).
  • Acquisition: Analyze >10,000 events on a flow cytometer.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-potential signaling pathway of PPEA. Depending on cellular context, it may act via the Histamine H4 Receptor (GPCR) or direct CDK inhibition , both converging on apoptosis and cell cycle arrest.

PPEA_Mechanism cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm / Intracellular cluster_Nucleus Nucleus PPEA PPEA (this compound) H4R Histamine H4 Receptor (GPCR) PPEA->H4R Agonist Binding CDK CDK2 / Cyclin E Complex PPEA->CDK Direct Inhibition (Potential) G_prot G_i/o Protein H4R->G_prot Activation cAMP cAMP Levels G_prot->cAMP Inhibition STAT3 p-STAT3 G_prot->STAT3 Downregulation Arrest Cell Cycle Arrest (G0/G1 or G2/M) cAMP->Arrest Signaling Cascade CDK->Arrest Inhibition leads to Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Transcription Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Mitochondrial Release

Figure 1: Proposed Mechanism of Action (MoA). PPEA engages H4R to suppress cAMP/STAT3 or directly inhibits CDKs, shifting the Bax/Bcl-2 balance toward apoptosis.

Part 4: Data Reporting & Analysis

When publishing your validation data, ensure you report the Selectivity Index (SI) . This is the crucial metric for drug development professionals.



  • SI < 2: General toxin (Not suitable for drug dev).

  • SI > 10: Highly selective candidate (Promising).

Troubleshooting Common Issues
  • Issue: High IC50 (>50

    
    M).
    
    • Cause: Poor solubility or low receptor expression.

    • Fix: Verify H4R expression in your cell line using Western Blot before treatment. Use a positive control line like MDA-MB-231.

  • Issue: No effect of Antagonist Blockade.

    • Cause: Off-target effects (likely kinase inhibition rather than GPCR).

    • Fix: Run a Kinase Profiling Panel (e.g., against CDK2, IGF-1R) to identify the true target.

References

  • Saulnier, M. G., et al. (2008).[1] "2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924."[1] Bioorganic & Medicinal Chemistry Letters.

  • Medina, V. A., et al. (2011).[2] "Therapeutic potential of histamine H4 receptor agonists in triple-negative human breast cancer experimental model." British Journal of Pharmacology.

  • Kim, S. H., et al. (2023).[3] "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents." Molecules.

  • PubChem. (2025).[4] "Compound Summary: (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine."[4] National Library of Medicine.

  • Massari, N. A., et al. (2011).[2] "Histamine H4 receptor ligands modulate cell proliferation and differentiation in human pancreatic carcinoma cells."[2] Pancreas.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine, tailored for research and drug development professionals. The procedures outlined are synthesized from established chemical waste management principles and hazard data from analogous chemical structures.

The fundamental directive is to treat this compound and its associated waste streams as hazardous chemical waste. At no point should this compound or its solutions be disposed of in the general trash or down the sanitary sewer[1][2].

Hazard Profile and Core Safety Principles

While a specific Safety Data Sheet (SDS) for this compound was not identified in the initial search, an analysis of structurally similar pyrazole-containing compounds allows for a presumptive hazard profile. Analogues are often classified as harmful if swallowed (Acute Toxicity, Oral), capable of causing skin and eye irritation, and potentially causing respiratory irritation[3][4][5][6]. Therefore, all handling and disposal operations must be predicated on this conservative assessment.

Core Principles for Safe Disposal:

  • Consult the SDS: If a substance-specific SDS is available in your institution's database, it is the primary source for handling and disposal information[7].

  • Segregate Waste: Chemical waste must be segregated based on hazard classification and compatibility to prevent dangerous reactions. Never mix incompatible waste streams[8][9].

  • Proper Labeling: All hazardous waste containers must be meticulously and accurately labeled from the moment waste is first added[1][7][10].

  • Use of Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling chemical waste to prevent personal exposure[7].

  • Adherence to Regulations: All disposal procedures must comply with institutional policies as well as local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[1][11].

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe containment and disposal of this compound waste.

Step 1: Waste Identification and Segregation

Expert Insight: The first step in any disposal plan is to correctly identify and segregate the different forms of waste generated. This prevents accidental chemical reactions in the waste container and ensures the final disposal method is appropriate for the hazard class.

  • Solid Waste: Unused or expired pure this compound.

  • Liquid Waste: Solutions containing the compound, including reaction mixtures, analytical standards, and rinsate from cleaning glassware.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, weighing papers, and vials that have come into direct contact with the compound[6].

Segregate these waste streams from incompatible materials, particularly strong oxidizing agents and acids, to prevent potentially violent reactions[9].

Step 2: Required Personal Protective Equipment (PPE)

Rationale: Based on the irritant properties of similar compounds, direct contact must be avoided.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

Step 3: Containerization and Labeling

Expert Insight: Proper containerization and labeling are mandated by regulatory bodies like the EPA and are crucial for preventing accidents and ensuring the waste is handled correctly by disposal personnel[1][10].

  • Container Selection: Use only approved, chemically resistant, and sealable containers. Plastic containers are often preferred over glass to minimize the risk of breakage[1][12]. The container must be compatible with the waste and be in good condition without leaks or damage[10][13].

  • Labeling: The moment waste is added, affix a "Hazardous Waste" tag or label. The label must include[1][6]:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "this compound" (no formulas or abbreviations). For mixtures, list all constituents and their approximate percentages[10].

    • Hazard Information: Check the appropriate hazard pictograms (e.g., "Harmful," "Irritant").

    • Principal Investigator (PI) Name and Laboratory contact information.

Step 4: Managing Specific Waste Streams
  • Solid and Liquid Waste:

    • Carefully transfer the waste into its designated, pre-labeled hazardous waste container inside a chemical fume hood.

    • Keep the container closed at all times except when adding waste[8][10]. Do not leave a funnel in the container opening[10].

    • Crucially, do not dispose of any liquid waste containing this compound down the drain [2][6].

  • Empty Containers:

    • Containers that held the pure compound are not truly empty and must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • Collect all three rinsate portions and dispose of them as liquid hazardous waste[2][6].

    • After triple-rinsing, deface or remove the original label, and the container may potentially be disposed of as regular trash, pending institutional policy[2].

Step 5: On-Site Storage

Expert Insight: Federal and state regulations strictly govern the on-site accumulation of hazardous waste. Laboratories typically operate under "Satellite Accumulation Area" (SAA) rules.

  • Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation[10][12].

  • The SAA must be under the control of the laboratory personnel generating the waste[10].

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA[12].

Step 6: Final Disposal
  • When the waste container is 90% full, complete a chemical waste pickup request form as provided by your institution's Environmental Health and Safety (EHS) office[10].

  • EHS will coordinate the collection and transport of the waste to a licensed treatment, storage, and disposal facility (TSDF), completing the "cradle-to-grave" management of the hazardous material[14].

Emergency Procedures for Spills

In the event of a small, manageable spill within the laboratory:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly toxic materials, evacuate the lab.

  • Protect: Wear appropriate PPE, including gloves, goggles, and a lab coat, before addressing the spill[6].

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid generating dust if the spill is solid.

  • Collect: Carefully sweep or scoop the absorbed material into a designated container.

  • Dispose: Seal and label the container as hazardous waste, including the name of the spilled chemical and the absorbent material. Arrange for pickup via your EHS office[2].

Data and Procedural Summary

ParameterGuidelineRationale & References
Waste Classification Hazardous WastePresumptive toxicity and irritation based on analogous compounds. Must comply with EPA RCRA regulations.[1]
Disposal Routes Prohibited in regular trash and sanitary sewer. Must be sent to a licensed disposal facility via EHS.Prevents environmental contamination and harm to wastewater treatment systems.[2][6][7]
Required PPE Nitrile gloves, safety goggles, lab coat.Protects against skin and eye irritation.[3][4][15]
Container Type Chemically resistant, sealable, good condition. Plastic preferred.Ensures safe containment and prevents leaks or reactions.[1][10]
Key Labeling Info "Hazardous Waste", Full Chemical Name, Hazards, Accumulation Date, PI/Lab Contact.Regulatory compliance and safety for all handlers.[1][6][10]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Complies with EPA and OSHA storage requirements.[10][12][16]
Empty Containers Triple-rinse with solvent; collect rinsate as hazardous waste.Removes residual hazardous material.[2][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Identification cluster_1 Segregation & Containerization cluster_2 Storage & Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste (Pure Compound) identify->solid Solid liquid Liquid Waste (Solutions, Rinsate) identify->liquid Liquid contaminated Contaminated Labware (Gloves, Tips) identify->contaminated Contaminated Labware container_solid Place in Labeled Solid Waste Container solid->container_solid container_liquid Place in Labeled Liquid Waste Container liquid->container_liquid container_trace Place in Labeled Trace Waste Container contaminated->container_trace storage Store Sealed Container in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_trace->storage check_full Is Container >90% Full? storage->check_full check_full->storage No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes ehs_disposal EHS Collects for Final Disposal request_pickup->ehs_disposal

Caption: Disposal workflow from generation to final EHS collection.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • OSHA Hazardous Waste Disposal Guidelines . CDMS. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US Environmental Protection Agency. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . KPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet for 4-Ethyl-1H-pyrazol-3-amine hydrochloride . KISHIDA CHEMICAL CO., LTD. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? . U.S. Chemical Storage. [Link]

  • Learn the Basics of Hazardous Waste . US Environmental Protection Agency. [Link]

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone . Carlo Erba Reagents. [Link]

  • Safety Data Sheet for 3(5)-Phenyl-1H-pyrazole . Fisher Scientific. [Link]

  • Hazardous Waste Manual . University of Oklahoma Health Sciences Center EHSO. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.